molecular formula C10H9BrN2O3 B1423721 methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate CAS No. 1134328-15-6

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1423721
CAS No.: 1134328-15-6
M. Wt: 285.09 g/mol
InChI Key: INTKEYLIECPVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate (CAS 1134328-15-6) is a high-value indazole derivative supplied with a minimum purity of 97% . This compound features a bromo and a methoxy substituent on the indazole core, making it a versatile and key synthetic intermediate in organic and medicinal chemistry research . The indazole scaffold is a prominent pharmacophore found in various bioactive molecules and approved drugs, such as the tyrosine kinase inhibitor pazopanib, underscoring its significance in drug discovery . Researchers utilize this ester as a crucial building block for accessing a variety of 3-substituted indazoles. Its primary application lies in serving as a precursor for the exploration of regioselective N-alkylation reactions, a critical step for generating diverse compound libraries for biological screening . The presence of multiple functional groups allows for further synthetic modifications via cross-coupling reactions and functional group interconversions. This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified personnel.

Properties

IUPAC Name

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTKEYLIECPVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate, a substituted indazole that holds significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct public information on this specific molecule, this guide synthesizes data from closely related analogues and established synthetic methodologies to offer valuable insights into its probable characteristics, synthesis, and potential applications.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The indazole nucleus is a bioisostere of indole, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitutions on the indazole ring system play a crucial role in modulating the biological activity and physicochemical properties of these compounds.

Physicochemical Properties of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H9BrN2O3Based on the chemical structure.
Molecular Weight 285.10 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar substituted indazoles are typically solids.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of the methyl ester and the aromatic system suggests this solubility profile.
Melting Point Predicted to be in the range of 150-250 °CBased on melting points of similar 5-bromo-1H-indazole-3-carboxylate derivatives.
Stability Likely stable under standard laboratory conditions. May be sensitive to strong acids, bases, and reducing agents.The indazole ring is generally stable, but the ester and bromo substituents can undergo chemical transformations.

Synthesis Strategies

The synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate would likely involve a multi-step process, leveraging established methodologies for the construction and functionalization of the indazole ring. A plausible synthetic route would start from a readily available substituted aniline or a related aromatic precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the indazole ring to reveal a substituted phenylhydrazine or a related precursor, which in turn can be derived from a commercially available substituted aniline.

Retrosynthesis Target Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate IndazoleAcid 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid Target->IndazoleAcid Esterification SubstitutedAniline 4-bromo-5-methoxy-2-methylaniline IndazoleAcid->SubstitutedAniline Indazole Ring Formation (e.g., Richter or Davis-Beirut reaction) StartingMaterial Commercially available substituted aniline/phenol SubstitutedAniline->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate.

Step 1: Synthesis of 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid

This key intermediate could be synthesized via several established methods for indazole ring formation. One potential route is the Bartoli indole synthesis followed by oxidative rearrangement, or a variation of the Richter or Davis-Beirut reaction from a suitably substituted precursor.

  • Starting Material: A plausible starting material would be 4-bromo-5-methoxy-2-nitrotoluene.

  • Reaction Sequence:

    • Reduction of the nitro group to an amine to yield 4-bromo-5-methoxy-2-methylaniline.

    • Diazotization of the aniline followed by an intramolecular cyclization reaction to form the indazole ring. The specific conditions for cyclization would be critical to control regioselectivity.

    • Introduction of the carboxylic acid group at the 3-position. This can be challenging and might involve lithiation at the 3-position followed by quenching with carbon dioxide, although this requires careful control of reaction conditions.

Step 2: Esterification to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

The final step would be the esterification of the carboxylic acid intermediate.

  • Reagents: 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid, methanol, and a suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP or thionyl chloride followed by methanol).

  • Procedure:

    • Dissolve the carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize the acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.

SynthesisWorkflow Start 4-bromo-5-methoxy-2-nitrotoluene Aniline 4-bromo-5-methoxy-2-methylaniline Start->Aniline Reduction (e.g., SnCl2/HCl) IndazoleAcid 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid Aniline->IndazoleAcid Indazole Formation & Carboxylation Target Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate IndazoleAcid->Target Esterification (MeOH, H+)

Caption: Proposed synthetic workflow for the target molecule.

Spectroscopic Characterization

The structure of the synthesized methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
1H NMR - A singlet for the methoxy protons (~3.9-4.1 ppm).- A singlet for the methyl ester protons (~3.9-4.0 ppm).- Two singlets in the aromatic region for the two aromatic protons on the benzene ring.- A broad singlet for the N-H proton of the indazole ring (can be exchangeable with D2O).
13C NMR - A signal for the methyl ester carbonyl carbon (~160-165 ppm).- Signals for the aromatic carbons, with those attached to bromine and the methoxy group showing characteristic shifts.- Signals for the methoxy and methyl ester carbons.
IR Spectroscopy - A characteristic N-H stretching band (~3200-3400 cm-1).- A strong C=O stretching band for the ester (~1700-1730 cm-1).- C-O stretching bands for the ester and methoxy group.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the bromine atom (M and M+2 peaks with approximately 1:1 ratio).

Potential Applications in Drug Discovery and Materials Science

Substituted indazoles are of significant interest in drug discovery. The presence of the bromine atom at the 5-position of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening.

The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to modulate activity and pharmacokinetic properties.

Given the known activities of other substituted indazoles, this compound could serve as a valuable intermediate for the development of:

  • Kinase inhibitors: Many indazole derivatives have been developed as inhibitors of various protein kinases, which are important targets in cancer therapy.

  • Anti-inflammatory agents: Indazoles have shown potential in modulating inflammatory pathways.

  • Antiviral and antimicrobial agents: The indazole scaffold has been incorporated into molecules with activity against various pathogens.

In materials science, highly functionalized aromatic compounds like this can be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Conclusion

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate represents a promising, albeit currently under-documented, heterocyclic building block. Based on the well-established chemistry of indazoles, this guide has outlined its likely physicochemical properties, plausible synthetic routes, and potential for application in both medicinal chemistry and materials science. Further research to synthesize and characterize this specific molecule is warranted to fully explore its potential and unlock new avenues for scientific discovery.

References

Due to the lack of direct citations for the specific topic compound, the following references provide a general background on the synthesis and importance of indazole derivatives.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cerecetto, H., & Gerpe, A. (2010). Synthesis and biological evaluation of indazole derivatives. Mini-Reviews in Medicinal Chemistry, 10(9), 834–847. [Link]

  • Teva Pharmaceutical Industries Ltd. (2014). Preparation of substituted indazole derivatives as inhibitors of protein kinases. European Patent No. EP2772485A1. [Link]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Its unique bicyclic aromatic structure allows for versatile functionalization, leading to potent and selective modulators of various biological targets. Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate represents a key intermediate in the synthesis of more complex bioactive molecules. The specific substitution pattern—a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate at the 3-position—provides multiple points for further chemical modification, making it a valuable building block for drug discovery programs.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the rationale behind the spectral features, grounded in the principles of structural chemistry and spectroscopic theory. This document will serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate are key to understanding its spectroscopic signature. The molecule consists of a bicyclic indazole core, with a bromine atom and a methoxy group on the benzene ring, and a methyl ester group attached to the pyrazole ring. The presence of heteroatoms (nitrogen, oxygen, bromine) and various proton and carbon environments will give rise to a distinct set of signals in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Reference: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~14.0Broad Singlet1HNH The indazole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.[3]
~7.8Singlet1HAr-H (H4)This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing bromine at the adjacent C5 position.
~7.3Singlet1HAr-H (H7)This proton is also a singlet with no adjacent protons. The electron-donating methoxy group at C6 will shield this proton, shifting it slightly upfield compared to H4.
~3.9Singlet3HOCH₃ (methoxy)The three protons of the methoxy group are equivalent and appear as a sharp singlet.
~3.8Singlet3HOCH₃ (ester)The three protons of the methyl ester group are also equivalent and appear as a sharp singlet, typically in a similar region to the methoxy group.
¹³C NMR (Carbon-13) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-2048 scans are typically required.

    • Reference: The solvent peak is used as an internal standard (e.g., the central line of the DMSO-d₆ septet at 39.52 ppm).[4]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten distinct signals are expected.

Chemical Shift (δ, ppm) Assignment Rationale
~163C =O (ester)The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.
~155C 6 (Ar-C-O)Aromatic carbon attached to the electron-donating methoxy group, appearing at a downfield chemical shift.
~142C 3aQuaternary carbon at the fusion of the two rings.
~138C 7aQuaternary carbon at the other ring fusion.
~135C 3Carbon attached to the ester group in the pyrazole ring.
~125C 4Aromatic CH carbon, its shift influenced by the adjacent bromine.
~115C 5 (Ar-C-Br)Aromatic carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence the chemical shift.
~100C 7Aromatic CH carbon, shielded by the adjacent methoxy group.
~56OC H₃ (methoxy)The carbon of the methoxy group.
~52OC H₃ (ester)The carbon of the methyl ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Acquire the spectrum in positive or negative ion mode. For this molecule, both modes could be effective.

Predicted Mass Spectrum and Fragmentation

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₉BrN₂O₃ is approximately 284.98 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z ~285 and ~287. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragments:

    • Loss of the methyl group from the ester (-CH₃): A peak at m/z ~270/272.

    • Loss of the methoxy group from the ester (-OCH₃): A peak at m/z ~254/256.

    • Loss of the entire ester group (-COOCH₃): A peak at m/z ~226/228.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Data Acquisition

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3100 (broad)N-H stretchIndazole N-H
~3050C-H stretch (aromatic)Ar-H
~2950C-H stretch (aliphatic)-CH₃
~1720C=O stretchEster carbonyl
~1620, ~1480C=C stretchAromatic ring
~1250C-O stretch (asymmetric)Aryl-O-CH₃ and Ester
~1050C-O stretch (symmetric)Aryl-O-CH₃ and Ester
~850C-H bend (out-of-plane)Aromatic ring substitution pattern

Experimental and Data Interpretation Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate.

Spectroscopic_Workflow Figure 1: Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis and Purification H_NMR ¹H NMR Acquisition Synthesis->H_NMR MS MS Acquisition (ESI/APCI) Synthesis->MS IR IR Acquisition (ATR-FTIR) Synthesis->IR C_NMR ¹³C NMR Acquisition Data_Integration Integrate All Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Structure of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate Data_Integration->Structure_Confirmation

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). Finally, IR spectroscopy verifies the presence of key functional groups. This integrated approach ensures a high degree of confidence in the structural assignment, which is essential for the use of this compound in further research and development.

References

  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. (2007).
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-indazole-5-carboxylic acid. Product Page.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchG
  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

  • U.S. Government Publishing Office. (n.d.).
  • Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.

Sources

The Indazole Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Moiety

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is rarely found in nature but has proven to be a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets.[3][4] The synthetic tractability of the indazole core allows for the strategic placement of various functional groups, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] As a result, indazole derivatives have emerged as crucial components in the development of therapies for a multitude of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][6] This guide provides an in-depth exploration of the key therapeutic targets of indazole compounds, detailing the underlying mechanisms of action, quantitative data, and robust experimental protocols for target validation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of indazole compounds stems from their ability to interact with a diverse range of protein targets. This section will delve into the most significant of these, focusing on the molecular pathways they modulate.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[8][9] Indazole-based compounds have been successfully developed as potent inhibitors of several key kinases.[10]

Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[7] This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to disease progression. The specificity of these inhibitors for particular kinases is achieved through interactions between the substituents on the indazole ring and unique amino acid residues within the ATP-binding pocket of the target kinase.[8]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., FGFR, AURK) Receptor->Kinase Activation Indazole Indazole Inhibitor Indazole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase ADP ADP Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Block->pSubstrate

Caption: Indazole compounds inhibit protein kinases by blocking ATP binding.

Prominent Kinase Targets for Indazole Compounds:

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5]

  • Aurora Kinases (AURKs): Serine/threonine kinases that are essential for mitotic progression.[8][11]

  • Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase implicated in a variety of cellular processes, including metabolism and apoptosis.[8]

  • Mitogen-Activated Protein Kinase 1 (MAPK1): A key component of the MAPK signaling pathway, which is frequently overactive in cancer.[12]

  • Polo-like kinase 4 (PLK4): A serine/threonine kinase that regulates centriole duplication during mitosis.[7]

  • Protein Kinase, Membrane-Associated Tyrosine, and Threonine Kinase (PKMYT1): A kinase that regulates the G2/M cell cycle checkpoint.[13]

Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
3-Aryl-indazoleTRKA0.3 - 73[8]
1H-indazole-3-carboxamideGSK-3Not specified[8]
Amide derivatives of indazoleAurora A<1000[8]
Indazole Derivative (C05)PLK411[7]
Indazole DerivativesFGFR1-3800 - 90,000[5]
Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14][15] Inhibiting PARP has emerged as a powerful strategy in cancer therapy, especially in tumors with pre-existing defects in other DNA repair pathways.

Mechanism of Action: Synthetic Lethality: The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality".[3][6] In healthy cells, if the BER pathway is inhibited by a PARP inhibitor, the cell can still repair DNA double-strand breaks (DSBs) that arise from collapsed replication forks using the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[15] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[6] When these cells are treated with a PARP inhibitor, both the BER and HR pathways are compromised.[15] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[14][15] Indazole-based PARP inhibitors have been designed to exploit this vulnerability.

Synthetic_Lethality cluster_healthy Healthy Cell (Functional BRCA) cluster_cancer Cancer Cell (Mutated BRCA) PARPi_H PARP Inhibitor BER_H BER Pathway PARPi_H->BER_H Inhibits Viable_H Cell Viability BER_H->Viable_H DNA Repair HR_H HR Pathway HR_H->Viable_H DNA Repair PARPi_C PARP Inhibitor BER_C BER Pathway PARPi_C->BER_C Inhibits BRCA_mut Mutated BRCA HR_C HR Pathway BRCA_mut->HR_C Deficient Death_C Cell Death (Apoptosis) BER_C->Death_C HR_C->Death_C

Caption: PARP inhibitors selectively kill BRCA-deficient cancer cells.

Quantitative Data: PARP Inhibitory Activity

InhibitorTargetIC50 (nM)Reference
OlaparibPARP1/25 (PARP1), 1 (PARP2)[16]
VeliparibPARP1/2Low nM[17]
Niraparib (MK-4827)PARP1/2Not Specified[18]

Note: While not all listed inhibitors have an indazole core, they illustrate the potency of PARP inhibition. Indazole-based PARP inhibitors are an active area of research.

Indoleamine 2,3-Dioxygenase (IDO1): Overcoming Immune Suppression in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.

Mechanism of Action: Indazole-based IDO1 inhibitors are designed to bind to the active site of the enzyme, preventing the metabolism of tryptophan.[19][20] By blocking IDO1 activity, these compounds restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites.[1] This, in turn, can reinvigorate anti-tumor immune responses by promoting the proliferation and activity of effector T cells and natural killer (NK) cells.

IDO1_Pathway cluster_tme Tumor Microenvironment TumorCell Tumor Cell / APC IDO1 IDO1 Enzyme TumorCell->IDO1 Overexpression Tryptophan L-Tryptophan IDO1->Tryptophan Kynurenine Kynurenine IDO1->Kynurenine Tryptophan->Kynurenine Metabolism TCell Effector T Cell Tryptophan->TCell Essential for Activation TCell_Inactivation T Cell Inactivation & Apoptosis Kynurenine->TCell_Inactivation Induces Indazole Indazole Inhibitor Indazole->IDO1 Inhibition Block->Kynurenine

Caption: Indazole compounds block IDO1 to reverse immune suppression.

Quantitative Data: IDO1 Inhibitory Activity of Indazole Derivatives

CompoundAssay TypeIC50 (µM)Reference
Compound 35Enzymatic (IDO1)0.74[20]
Compound 35Cellular (HeLa)1.37[20]
Compound 35Enzymatic (TDO)2.93[20]
Compound 35Cellular (A172)7.54[20]
Icotinib-1,2,3-triazole derivative (a17)Enzymatic (IDO1)0.37[19]
Stimulator of Interferon Genes (STING): Activating Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a sign of viral or bacterial infection, or cellular damage.[21][22] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.

Mechanism of Action: Indazole-based compounds have been investigated as STING agonists.[23] These small molecules are designed to bind to and activate the STING protein, mimicking the effect of its natural ligand, cyclic GMP-AMP (cGAMP).[21] By activating the STING pathway, these compounds can induce a potent anti-tumor immune response, making them promising candidates for cancer immunotherapy, either as monotherapies or in combination with other immunotherapies like checkpoint inhibitors.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes DNA Cytosolic DNA DNA->cGAS Activates STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Indazole Indazole Agonist Indazole->STING Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN Transcription

Caption: Indazole agonists can activate the STING pathway to induce an immune response.

Quantitative Data: STING Agonist Activity

CompoundCell LineEC50 (nM)Reference
diABZI-amineTHP1-Dual0.144[24]
diABZI-V/C-DBCOTHP1-Dual1.47[24]
KAS-08THP-1 (ISG reporter)330[10]

Note: While diABZI is not an indazole, it demonstrates the potency of small molecule STING agonists. Indazole-based STING agonists are an emerging area of research.

Tubulin: Disrupting the Cytoskeleton in Cancer Cells

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton. Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[25]

Mechanism of Action: Certain indazole derivatives act as microtubule-targeting agents by binding to the colchicine site on tubulin.[25] This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[25]

Tubulin_Polymerization cluster_workflow Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin + GTP + DAPI Incubate Incubate at 37°C Tubulin->Incubate Compound Indazole Compound (Test) or DMSO (Control) Compound->Incubate Measure Measure Fluorescence (Ex: 360nm, Em: 420nm) over time Incubate->Measure Analyze Analyze Data: - Polymerization Curve - Vmax Calculation Measure->Analyze

Caption: Workflow for assessing the effect of indazole compounds on tubulin polymerization.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for key experiments to validate the interaction of indazole compounds with their therapeutic targets.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays for measuring kinase activity.

Objective: To determine the IC50 of an indazole compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the activity of the kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Indazole compound stock solution (in DMSO)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the indazole compound in kinase reaction buffer. Include a DMSO-only control (no inhibition) and a no-enzyme control (maximum inhibition).

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Diluted indazole compound or DMSO control

    • Recombinant kinase

    • Kinase-specific substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based STING Activation Assay (Luciferase Reporter Assay)

This protocol is based on established methods for screening STING agonists.[21][22]

Objective: To determine the EC50 of an indazole compound for STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • THP-1 Dual™ cells (or other suitable ISRE-luciferase reporter cell line)

  • Indazole compound stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound or a DMSO control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 4-24 hours).[21]

  • Cell Lysis and Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (untreated cells) from all other readings.

    • Normalize the data to a positive control (e.g., a known STING agonist like cGAMP) or express as fold-change over the DMSO control.

    • Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 3: IDO1 Enzymatic Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring IDO1 activity.[26][27]

Objective: To determine the IC50 of an indazole compound against recombinant IDO1.

Principle: This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 321 nm.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Indazole compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Methylene blue, Ascorbic acid

  • Catalase

  • Trichloroacetic acid (TCA)

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the indazole compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cofactors (methylene blue, ascorbic acid) and catalase

    • Diluted indazole compound or DMSO control

    • Recombinant IDO1 enzyme

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Start the reaction by adding L-tryptophan to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[27]

  • Stop Reaction: Stop the reaction by adding TCA to each well.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[27]

  • Data Acquisition: Measure the absorbance of each well at 321 nm using a spectrophotometer plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the normalized data against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol is based on commercially available kits and published methods.[28][29]

Objective: To assess the effect of an indazole compound on the polymerization of tubulin.

Principle: This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence. Inhibitors of polymerization will reduce the fluorescence signal, while stabilizers will enhance it.[29]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Indazole compound stock solution (in DMSO)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • Black, 384-well microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice.

  • Reaction Setup: In a pre-chilled 384-well plate on ice, add the following to each well:

    • Tubulin polymerization buffer

    • GTP solution

    • Fluorescent reporter

    • Diluted indazole compound, DMSO control, or positive controls.

  • Initiate Polymerization:

    • Add purified tubulin to each well.

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence (e.g., Ex: 360 nm, Em: 420 nm for DAPI) kinetically at 37°C for 60 minutes, taking readings every minute.[29]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the indazole-treated samples to the DMSO control and the positive controls.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to quantify the inhibitory or stabilizing effect of the compound.

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The ability to synthetically modify the indazole core has allowed for the creation of potent and selective inhibitors of protein kinases, PARP, and IDO1, as well as activators of the STING pathway and modulators of tubulin polymerization. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of new indazole-based drug candidates.

Future research in this area will likely focus on several key aspects. Firstly, the development of more selective inhibitors for specific kinase isoforms or PARP family members will be crucial to minimize off-target effects and improve therapeutic windows. Secondly, the exploration of novel indazole-based compounds as modulators of other emerging therapeutic targets will continue to expand the therapeutic potential of this privileged scaffold. Finally, the use of advanced drug delivery systems to enhance the bioavailability and tumor-targeting of indazole compounds will be essential for translating the promise of these molecules into effective clinical therapies. As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

  • Ashworth, A. (2008). A synthetic lethal therapeutic approach: poly(ADP) ribose polymerase inhibitors for the treatment of cancers deficient in DNA double-strand break repair. Journal of Clinical Oncology, 26(22), 3785-3790.
  • Chen, T., Sorna, V., Choi, S., Call, L., Bearss, J., Carpenter, K., Warner, S. L., Sharma, S., Bearss, D. J., & Vankayalapati, H. (2017). Fragment-based design, synthesis, and biological evaluation of 1H-indazole-based derivatives as potent FGFR inhibitors. Journal of Medicinal Chemistry, 60(5), 2361–2372.
  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Liao, H., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Muller, A. J., & Scherle, P. A. (2006). Targeting the mechanisms of tumoral immune tolerance with small-molecule inhibitors.
  • Ma, L., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 788. [Link]

  • Tandon, N., Luxami, V., Kanta, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26867-26895. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Tandon, N., Luxami, V., Kanta, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26867-26895. [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]

  • Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 76-85. [Link]

  • Das, S., & Satapathy, R. (2022). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. Journal of Molecular Structure, 1269, 133827. [Link]

  • Singh, R. P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Effect of compounds 4 and 6 on tubulin polymerization assay.... Retrieved from [Link]

  • Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(6), 4235-4246. [Link]

  • Dziadkowiec, J., et al. (2016). PARP inhibitors: a new hope for cancer patients. Future Oncology, 12(23), 2735-2747.
  • Liao, H., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 107-124. [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1391-1412. [Link]

  • ResearchGate. (n.d.). (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. Retrieved from [Link]

  • Cui, Y. J., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968. [Link]

  • Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • ResearchGate. (n.d.). Cell-based luciferase assay of STING in response to CDNs. Cells were.... Retrieved from [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 177-184.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Wilson, J. E., et al. (2024). STING-Activating Polymer-Drug Conjugates for Cancer Immunotherapy. bioRxiv. [Link]

  • Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 76-85. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • theGIST. (2016, August 13). PARP inhibitors: Synthetic Lethality. Retrieved from [Link]

  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3584-3588.
  • Gayo, E. J., et al. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv.
  • Wehbe, M., et al. (2021). Delivery of STING agonists for cancer immunotherapy. Advanced Drug Delivery Reviews, 174, 336-356. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]

  • Wang, Y., et al. (2020). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206.
  • Kim, S., et al. (2020). Prolonged activation of innate immune pathways by a polyvalent STING agonist. Nature Biomedical Engineering, 4(12), 1146-1159.
  • Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(9), 2658. [Link]

  • Chan, G., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 12(4), 217-228. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole-3-Carboxamide Scaffold in Modern Drug Discovery

The indazole ring system is a vital heterocyclic motif frequently encountered in medicinal chemistry, recognized for its ability to serve as a bioisostere for native structures like indole and benzimidazole.[1] Among its various derivatives, the indazole-3-carboxamide scaffold has emerged as a "privileged" structure. This is due to its versatile three-dimensional geometry and hydrogen bonding capabilities, which enable it to interact with a wide array of biological targets with high affinity and selectivity.[1][2] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with applications spanning oncology, anti-inflammatory agents, and neuroscience.[2][3][4] For instance, derivatives of indazole-3-carboxamide have shown promise as potent inhibitors of p21-activated kinase 1 (PAK1) for anti-tumor applications and as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[3][4]

This comprehensive guide provides detailed synthetic methodologies for the preparation of indazole-3-carboxamide derivatives. It is designed to equip researchers with a robust understanding of the key synthetic strategies, from the foundational synthesis of the core intermediate, 1H-indazole-3-carboxylic acid, to the final amide coupling and further derivatization. The protocols herein are presented with an emphasis on reproducibility, scalability, and the underlying chemical principles, empowering scientists to confidently synthesize and explore this critical class of compounds.

Core Synthetic Strategy: A Convergent Approach

The most prevalent and versatile approach to synthesizing a diverse library of indazole-3-carboxamide derivatives is a convergent strategy. This involves the initial preparation of a common intermediate, 1H-indazole-3-carboxylic acid, which is then coupled with a variety of primary or secondary amines to generate the final amide products. This modular approach allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Final Products cluster_3 Optional Derivatization Starting_Materials Isatin or o-Aminophenylacetic Acid Derivatives Indazole_Acid 1H-Indazole-3-carboxylic Acid Starting_Materials->Indazole_Acid Multi-step Synthesis Amide_Coupling Amide Bond Formation Indazole_Acid->Amide_Coupling Amine_Library Diverse Library of Primary/Secondary Amines Amine_Library->Amide_Coupling Final_Products Library of Indazole-3-carboxamide Derivatives Amide_Coupling->Final_Products N_Alkylation_Arylation N-Alkylation/Arylation Final_Products->N_Alkylation_Arylation

Figure 1: A convergent synthetic workflow for preparing indazole-3-carboxamide derivatives.

Part 1: Synthesis of the Key Intermediate: 1H-Indazole-3-carboxylic Acid

The synthesis of 1H-indazole-3-carboxylic acid is a critical first step. While several routes have been reported, a common and reliable method proceeds from isatin.[5] An alternative, efficient method starts from o-aminophenylacetic acid amides or esters.[6]

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin

This classical approach involves the hydrolytic ring-opening of isatin, followed by diazotization, reduction, and subsequent cyclization.[5]

Reaction Scheme:

Isatin → 2-amino-2'-(hydrazinyl)benzoic acid → 1H-indazole-3-carboxylic acid

Step-by-Step Protocol:

  • Hydrolysis of Isatin:

    • To a solution of sodium hydroxide (10 g) in water (100 mL), add isatin (14.7 g, 0.1 mol).

    • Heat the mixture at 80°C until a clear solution is obtained.

    • Cool the reaction mixture to 0-5°C in an ice bath.

  • Diazotization and Reduction:

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) to the cooled solution, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

    • In a separate flask, prepare a solution of stannous chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0-5°C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10°C.

  • Cyclization and Isolation:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture at 100°C for 1 hour to induce cyclization.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold water and then recrystallize from ethanol/water to afford pure 1H-indazole-3-carboxylic acid.

Expertise & Experience: The temperature control during the diazotization and reduction steps is critical to prevent the decomposition of the unstable diazonium salt and to ensure a high yield of the desired product.

Protocol 2: A More Recent Approach from o-Aminophenylacetic Acid Derivatives

This method offers a potentially shorter and more direct route to the indazole core.[6]

Reaction Scheme:

o-Aminophenylacetic acid amide/ester + NaNO₂/Acid → 1H-indazole-3-carboxamide/ester

Step-by-Step Protocol:

  • Reaction Setup:

    • In a reaction vessel, dissolve the o-aminophenylacetic acid amide or ester (1.0 eq) in a suitable organic solvent (e.g., acetic acid or a mixture of an organic solvent and water).

    • Add an acid (e.g., hydrochloric acid or sulfuric acid, 1.5-3.0 eq).

    • Cool the mixture to 0-5°C.

  • Diazotization and Cyclization:

    • Prepare a solution of sodium nitrite (1.0-1.5 eq) in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-5 hours), monitoring the progress by TLC.[6]

  • Work-up and Isolation:

    • Upon completion, quench the reaction with a suitable reagent if necessary (e.g., sulfamic acid to destroy excess nitrous acid).

    • Extract the product into an organic solvent (e.g., ethyl acetate).[7]

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Part 2: Amide Bond Formation: The Heart of the Synthesis

The coupling of 1H-indazole-3-carboxylic acid with a diverse range of amines is the pivotal step in generating the desired carboxamide derivatives. Standard peptide coupling reagents are highly effective for this transformation.[1][2]

General Reaction Scheme:

1H-Indazole-3-carboxylic Acid + R-NH₂ → 1H-Indazole-3-carboxamide

Indazole_Acid 1H-Indazole-3-carboxylic Acid Product 1H-Indazole-3-carboxamide Indazole_Acid->Product Amine Amine (R-NH₂) Amine->Product Coupling_Reagents EDC.HCl, HOBT Coupling_Reagents->Product Base TEA or DIPEA Base->Product Solvent DMF or DCM Solvent->Product

Figure 2: Key components of the amide coupling reaction.

Protocol 3: Standard Amide Coupling Using EDC/HOBT

This is a widely used and reliable protocol for the formation of the amide bond.[1][2]

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBT) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq).[2]

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.

  • Addition of the Amine:

    • Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[2]

    • Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the product.[2]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).[2]

    • Wash the combined organic layers sequentially with 10% sodium bicarbonate solution, water, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure indazole-3-carboxamide derivative.[2]

Trustworthiness: The use of EDC.HCl and HOBT is a well-established method for amide bond formation that minimizes side reactions and racemization (if chiral amines are used).[8][9] The work-up procedure is designed to effectively remove the water-soluble byproducts of the coupling reagents.

Quantitative Data Summary:

EntryAmineCoupling ReagentsSolventYield (%)Reference
1BenzylamineEDC.HCl, HOBT, TEADMF84[2]
2DiethylamineEDC.HCl, HOBT, TEADMF-[2]
32-MorpholinoethanamineEDC.HCl, HOBT, TEADMF-[2]
4Various amines--48-98[10]

Note: Yields are highly dependent on the specific amine substrate used.

Part 3: Optional Derivatization at the Indazole Nitrogen

For further structural diversification, the nitrogen atoms of the indazole ring can be functionalized, most commonly through N-alkylation or N-arylation.[11][12]

Protocol 4: N-Alkylation of the Indazole Ring

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of the indazole-3-carboxamide derivative (1.0 eq) in an anhydrous solvent such as DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

  • Alkylation:

    • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography. It is important to note that N-alkylation can result in a mixture of N1 and N2 isomers, which may require careful separation.[11]

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of indazole-3-carboxamide derivatives. By mastering the synthesis of the 1H-indazole-3-carboxylic acid core and the subsequent amide coupling reactions, researchers can efficiently generate extensive libraries of these medicinally important compounds. The optional N-derivatization further expands the accessible chemical space, enabling a thorough exploration of the structure-activity relationships required for the development of novel and effective therapeutics.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (URL: [Link])

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (URL: [Link])

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (URL: [Link])

  • Enantiospecific synthesis of eight indazole-3-carboxamide synthetic... - ResearchGate. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

Sources

Mastering the Indazole Scaffold: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and the presence of multiple reactive sites, however, present a significant challenge in achieving regioselective functionalization. This guide provides a detailed overview of the principles and protocols for controlling the site of chemical modification on the indazole ring system, empowering chemists to unlock the full potential of this versatile heterocycle.

The Challenge of Regioselectivity in Indazole Chemistry

The indazole ring system possesses several potential sites for functionalization, primarily the N1 and N2 positions of the pyrazole ring and the C3 position. Additionally, the C-H bonds on the fused benzene ring (C4, C5, C6, and C7) can be targeted for modification.[3] The inherent reactivity of these positions is often similar, leading to mixtures of regioisomers that are difficult to separate and reduce the overall yield of the desired product.[4] Understanding and controlling the factors that govern regioselectivity is therefore paramount for the efficient synthesis of indazole-based compounds.

This document will delve into the key strategies for achieving regioselective functionalization at the N1, N2, and C3 positions, as well as providing an introduction to the direct functionalization of the carbocyclic ring.

Section 1: Navigating the N1 vs. N2 Conundrum

The selective functionalization of the two nitrogen atoms in the pyrazole ring is a central challenge in indazole chemistry.[3] The outcome of N-functionalization reactions is a delicate interplay between thermodynamic and kinetic control, steric hindrance, and the nature of the electrophile and reaction conditions.[5][6]

The Underlying Principles: Thermodynamic vs. Kinetic Control

In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][5] This intrinsic stability often favors the formation of N1-substituted products under conditions that allow for equilibration, such as higher temperatures and longer reaction times.[6] Conversely, kinetically controlled reactions, often carried out at lower temperatures with strong, non-coordinating bases, can favor the formation of the N2-isomer.[6][7]

The choice of base and solvent plays a crucial role in directing the regioselectivity of N-alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity, particularly with electron-deficient indazoles.[5][6] In contrast, conditions that promote kinetic control, such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, can favor N2-alkylation, although this is highly substrate-dependent.[6]

G Indazole Indazole N1_Anion N1-Anion (More Stable) Indazole->N1_Anion Base N2_Anion N2-Anion (Less Stable) Indazole->N2_Anion Base Thermodynamic_Product N1-Functionalized Indazole (Thermodynamic Product) N1_Anion->Thermodynamic_Product Electrophile N2_Anion->N1_Anion Isomerization Kinetic_Product N2-Functionalized Indazole (Kinetic Product) N2_Anion->Kinetic_Product Electrophile Equilibration Equilibration (High Temp, Long Time) Kinetic_Conditions Kinetic Conditions (Low Temp, Short Time)

Protocol for Regioselective N1-Alkylation

This protocol is optimized for achieving high N1-selectivity using sodium hydride in THF.[5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Indazole Substituent (at C3)N1-Selectivity
-CO2Me>99%
-C(O)Me>99%
-CONR2>99%
-tBu>99%

Table 1: Examples of N1-selectivity in indazole alkylation using NaH in THF.[5]

Protocol for Regioselective N2-Arylation using Copper Catalysis

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective synthesis of N2-arylated indazoles.[8]

Materials:

  • 1H-Indazole

  • Diaryliodonium salt

  • Copper(I) chloride (CuCl)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a reaction vessel, add the 1H-indazole (1.0 eq.), diaryliodonium salt (1.2 eq.), and CuCl (5 mol%).

  • Add the solvent and stir the mixture at the desired temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., EtOAc).

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

This method generally provides high yields and excellent N2-regioselectivity for a variety of indazoles and diaryliodonium salts.[8]

Section 2: Targeting the C3 Position

The C3 position of the indazole ring is another key site for functionalization. Direct C-H functionalization at this position can be challenging, but several strategies have been developed to achieve this transformation.[9][10]

The Role of Protecting Groups in C3-Functionalization

A common and effective strategy for directing functionalization to the C3 position involves the use of a protecting group at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful directing group for C3-lithiation.[11]

G Indazole Indazole N2_SEM_Indazole N2-SEM Protected Indazole Indazole->N2_SEM_Indazole SEM-Cl, NaH C3_Lithiation C3-Lithiated Intermediate N2_SEM_Indazole->C3_Lithiation n-BuLi C3_Functionalized C3-Functionalized Indazole C3_Lithiation->C3_Functionalized Electrophile (E+) Deprotection Deprotection C3_Functionalized->Deprotection TBAF or HCl Final_Product N-H, C3-Functionalized Indazole Deprotection->Final_Product

Protocol for C3-Halogenation

Direct halogenation at the C3 position is a valuable transformation as the resulting C3-haloindazoles are versatile intermediates for cross-coupling reactions.[3]

Materials:

  • N-protected or unprotected indazole

  • Halogenating agent (e.g., N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS))

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve the indazole (1.0 eq.) in the chosen solvent.

  • Add the halogenating agent (1.0-1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a solution of sodium thiosulfate (for iodination/bromination).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Protocol for Palladium-Catalyzed C3-Arylation

Direct C-H arylation at the C3 position can be achieved using palladium catalysis, often with the aid of a directing group or a specific ligand.[12]

Materials:

  • Indazole derivative

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs2CO3)

  • Toluene

Procedure:

  • To a sealed tube, add Pd(OAc)2 (10 mol%), 1,10-phenanthroline (10 mol%), Cs2CO3 (1.0 eq.), the aryl halide (1.0 eq.), and the indazole derivative (1.0 eq.).[12]

  • Add toluene as the solvent.[12]

  • Seal the tube and heat the reaction mixture at 160 °C for 48-72 hours.[12]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[12]

  • Concentrate the filtrate and purify the residue by column chromatography.[12]

Section 3: C-H Functionalization of the Benzene Ring

Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, and C7) is a more recent and challenging area of indazole chemistry.[3] Success in this area often relies on the use of directing groups attached to the indazole core to steer a transition metal catalyst to a specific C-H bond.[3]

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][13] For example, a removable directing group at the N1 position can facilitate functionalization at the C7 position.[3] The choice of catalyst (e.g., Pd, Rh, Ru) and directing group is critical for achieving high regioselectivity.[1][6]

G Indazole N1-DG-Indazole (DG = Directing Group) Intermediate Cyclometalated Intermediate Indazole->Intermediate C-H Activation Metal_Complex Metal Catalyst (e.g., Pd, Rh) Metal_Complex->Intermediate Functionalization Functionalization (Reagent) Intermediate->Functionalization Product C7-Functionalized Indazole Functionalization->Product Deprotection DG Removal Product->Deprotection Final_Product C7-Functionalized N-H Indazole Deprotection->Final_Product

While detailed protocols for benzene ring functionalization are highly specific to the desired transformation and directing group, the general principle involves the installation of a directing group, followed by the transition-metal-catalyzed C-H activation and functionalization, and concluding with the removal of the directing group.

Conclusion

The regioselective functionalization of the indazole core is a multifaceted challenge that can be addressed through a deep understanding of the underlying chemical principles. By carefully selecting reaction conditions, utilizing appropriate protecting or directing groups, and leveraging modern catalytic methods, researchers can gain precise control over the modification of this important heterocyclic scaffold. The protocols and insights provided in this guide serve as a foundation for the development of novel indazole-based molecules with potential applications in drug discovery and materials science.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.). Retrieved January 28, 2026, from [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferrand. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • C-H functionalization of 2H-indazole. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | ChemRxiv. (n.d.). Retrieved January 28, 2026, from [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial heterocyclic scaffold in medicinal chemistry, the efficient synthesis of substituted indazoles is paramount.[1][2][3] This document provides in-depth, field-proven insights and detailed protocols to ensure the successful and reproducible synthesis of this target molecule.

Overview of Synthetic Strategy

The synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate typically involves a multi-step process. A common and effective route is the Japp-Klingemann reaction, which constructs the indazole core from a suitably substituted aniline precursor, followed by a standard esterification to yield the final product.[4] This approach offers versatility and generally good yields if critical parameters are controlled.

The overall workflow can be visualized as follows:

SynthesisWorkflow cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Esterification A Starting Material (4-Bromo-5-methoxy-2-methylaniline) B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Step 2: Japp-Klingemann Reaction (Coupling with Methyl 2-chloroacetoacetate) B->C D Step 3: Cyclization & Hydrolysis (Base or Acid) C->D E Intermediate (5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid) D->E F Step 4: Fischer Esterification (Methanol, H₂SO₄, Reflux) E->F G Final Product (Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate) F->G H Purification (Column Chromatography / Recrystallization) G->H I Final Purified Product H->I

Caption: General two-part workflow for the target synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My yield of the indazole carboxylic acid intermediate is very low after the Japp-Klingemann reaction. What went wrong?

Answer: Low yield in the Japp-Klingemann step is a frequent issue and can be traced back to several critical parameters.

  • Cause A: Inefficient Diazotization. The diazonium salt of your aniline is the key electrophile. Its formation is highly sensitive to temperature.

    • Explanation: Diazonium salts are thermally unstable and can decompose prematurely if the temperature rises above 5-10 °C, leading to side reactions and reduced yield.

    • Solution: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control. Ensure the sodium nitrite solution is added slowly and sub-surface to prevent localized heating.

  • Cause B: Incorrect pH for Coupling. The coupling of the diazonium salt with the active methylene compound (e.g., methyl 2-chloroacetoacetate) is pH-dependent.

    • Explanation: The reaction requires a mildly alkaline or buffered environment to facilitate the formation of the enolate nucleophile from the active methylene compound without decomposing the diazonium salt.

    • Solution: After forming the diazonium salt, carefully adjust the pH of the coupling partner's solution to approximately 8-10 using a suitable base like sodium acetate or sodium carbonate before slowly adding the cold diazonium salt solution.

  • Cause C: Purity of Starting Aniline. Impurities in the starting aniline can consume the diazotizing agent or interfere with the coupling reaction.

    • Solution: Ensure the purity of the 4-bromo-5-methoxy-2-methylaniline starting material using NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.

Question 2: The final esterification step is not going to completion. How can I improve the conversion rate?

Answer: Incomplete Fischer esterification is typically due to the presence of water or an unfavorable reaction equilibrium.

  • Cause A: Presence of Water. Fischer esterification is a reversible reaction where water is a byproduct. Any water present in the reaction mixture will shift the equilibrium back towards the starting materials, preventing full conversion.

    • Explanation: The starting carboxylic acid may contain residual water from the previous step's workup, and the methanol solvent may not be anhydrous.

    • Solution:

      • Drying: Thoroughly dry the 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid intermediate under vacuum before proceeding.

      • Anhydrous Solvent: Use anhydrous methanol.

      • Water Removal: For larger scale reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Cause B: Insufficient Catalyst or Reaction Time. The reaction requires a strong acid catalyst to proceed at a reasonable rate.

    • Explanation: A catalytic amount of a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.[5]

    • Solution: Ensure you are using a sufficient amount of concentrated sulfuric acid (typically 5-10 mol%). Extend the reflux time and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 4-16 hours.[5]

Question 3: My final product is difficult to purify and appears to have a persistent impurity. What could it be?

Answer: Purification can be complicated by the presence of regioisomers or unreacted starting materials.

  • Cause A: Formation of the 2H-Indazole Tautomer. Indazoles can exist as 1H and 2H tautomers.[6] While the 1H tautomer is generally more stable, reaction conditions can sometimes lead to the formation of the 2H isomer, which may have similar polarity to your desired product, making separation by chromatography challenging.

    • Solution:

      • Optimize Cyclization: The conditions of the cyclization step can influence the tautomeric ratio. Experimenting with different bases or acids and temperatures during the ring-closure might favor the formation of the desired 1H-indazole.

      • Chromatography: Use a high-resolution silica column and test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation.

      • Recrystallization: Attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate, or a mixture) which can sometimes selectively crystallize one tautomer.

  • Cause B: Incomplete Hydrolysis during Workup. If the workup after esterification is not thorough, residual acidic catalyst can contaminate the product.

    • Solution: During the workup, wash the organic layer extensively with a saturated sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst, followed by a brine wash.[5][7]

TroubleshootingTree Start Low Final Yield? CheckIntermediate Check Yield/Purity of Carboxylic Acid Intermediate Start->CheckIntermediate Yes CheckEsterification Check Esterification Step Start->CheckEsterification No, Intermediate is fine Diazotization Problem with Diazotization? CheckIntermediate->Diazotization Yes Coupling Problem with Coupling/Cyclization? CheckIntermediate->Coupling No Water Water Present? CheckEsterification->Water Yes Conditions Suboptimal Conditions? CheckEsterification->Conditions No Temp Control Temp (0-5 °C) Diazotization->Temp Yes Purity Check Aniline Purity Diazotization->Purity No pH Adjust pH for Coupling (8-10) Coupling->pH Dry Dry Intermediate & Use Anhydrous Solvent Water->Dry Catalyst Increase Catalyst Load or Reflux Time Conditions->Catalyst

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for this synthesis?

    • A: The diazotization step can be hazardous. Diazonium salts are potentially explosive when isolated and dry. Always keep them in solution and at low temperatures. The reaction also involves strong acids and flammable solvents, so appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood.

  • Q2: How can I monitor the progress of my reactions?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) to track the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

  • Q3: Are there more modern or alternative synthetic routes?

    • A: Yes, modern organic chemistry offers several alternatives. Transition-metal-catalyzed methods, such as copper or palladium-catalyzed intramolecular N-arylation, have been developed for indazole synthesis.[1][8] These methods can sometimes offer milder reaction conditions and broader substrate scope but may require more expensive catalysts and ligands.[2]

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis.

Part 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
  • Diazotization:

    • Dissolve 4-bromo-5-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Japp-Klingemann Coupling and Cyclization:

    • In a separate flask, dissolve methyl 2-chloroacetoacetate (1.2 equivalents) and sodium acetate (3 equivalents) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the acetoacetate solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature overnight. A precipitate should form.

    • Heat the mixture to reflux for 2-4 hours to ensure complete cyclization and hydrolysis of the ester group.

    • Cool the mixture and collect the solid precipitate by filtration. Wash thoroughly with cold water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the crude 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid.

Part 2: Synthesis of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate
  • Fischer Esterification:

    • Suspend the crude 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (approx. 20 mL per gram of acid).

    • Under an inert atmosphere (e.g., argon or nitrogen), slowly add concentrated sulfuric acid (0.1 equivalents) to the suspension.[5]

    • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring by TLC until the starting material is consumed.[5]

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Reduce the volume of methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to afford the pure methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate as a solid.

ParameterRecommended ConditionRationale
Diazotization Temp. 0-5 °CPrevents decomposition of unstable diazonium salt.
Coupling pH 8-10Facilitates enolate formation for nucleophilic attack.
Esterification Solvent Anhydrous MethanolPrevents reverse reaction (hydrolysis).
Esterification Catalyst Conc. H₂SO₄Strong acid required to protonate the carboxylic acid.
Atmosphere Inert (Argon/N₂)Recommended for the esterification step to prevent side reactions.[5]

References

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubMed. (2023, April 7). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important transformation. Brominated indazoles are crucial building blocks in the synthesis of a wide range of biologically active compounds, making the optimization of their synthesis a critical endeavor.[1][2]

This resource is structured to provide not just protocols, but a deeper understanding of the factors governing reaction outcomes. We will delve into troubleshooting common issues, answer frequently asked questions, and provide a mechanistic framework to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

The bromination of indazoles, while a common reaction, is often plagued by challenges related to yield and selectivity. This section addresses the most frequent problems encountered in the lab.

Issue 1: Poor Regioselectivity (Mixture of Isomers)

One of the most significant challenges in indazole chemistry is controlling the position of electrophilic substitution.[3] Depending on the conditions and the substrate, bromination can occur at various positions, primarily C3, C5, and C7.

Common Scenarios & Diagnostic Questions:

  • Are you getting a mixture of C3- and C5/C7-bromoindazoles? This is a classic problem of competing reaction sites. The C3 position is electronically activated, while the C5 and C7 positions on the benzene ring are also susceptible to electrophilic attack.

  • Does your starting material have strong directing groups? The electronic nature of substituents on the indazole ring plays a paramount role in directing the regioselectivity.[4][5]

Root Cause Analysis & Corrective Actions:

  • Inherent Reactivity of the Indazole Core: The indazole ring system has multiple nucleophilic centers. The C3 position is often kinetically favored due to the influence of the pyrazole ring. However, substitution on the carbocyclic ring (C4-C7) is also common.

  • Influence of Substituents:

    • Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro group, deactivates the ring towards electrophilic attack. The position of the EWG will determine which other positions are least deactivated and therefore most likely to be brominated. For example, a nitro group at the C4 or C6 position can direct bromination to the C7 position.[4][5] Similarly, a nitro group at C5 has been shown to direct bromination to the C3 position.[6]

    • Electron-Donating Groups (EDGs): EDGs will activate the ring, potentially leading to lower selectivity and a higher risk of over-bromination if conditions are not carefully controlled.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for improved regioselectivity.[5] NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity compared to the high reactivity of bulk Br2.[7]

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has also been shown to be highly effective, particularly for C3 bromination, often under mild, ultrasound-assisted conditions.[8][9]

    • Bromine (Br2): While effective, Br2 is highly reactive and can lead to poor selectivity and the formation of di- and tri-brominated products.[10] Its use often requires carefully controlled conditions, such as low temperatures and specific solvents like acetic acid or DMF.[6]

Workflow for Optimizing Regioselectivity:

start Start: Poor Regioselectivity check_substituents Analyze Substituents on Indazole Ring start->check_substituents ewg Electron-Withdrawing Group (EWG) Present? check_substituents->ewg edg Electron-Donating Group (EDG) or Unsubstituted? ewg->edg No use_directing_effect Leverage Directing Effect of EWG. (e.g., 4-NO2 directs to C7) ewg->use_directing_effect Yes change_reagent Switch to a Milder Brominating Agent edg->change_reagent Yes end Achieved Desired Regioisomer use_directing_effect->end reagent_options NBS or DBDMH are preferred over Br2 for selectivity change_reagent->reagent_options optimize_conditions Systematically Vary Solvent and Temperature change_reagent->optimize_conditions solvent_temp_options Try less polar solvents (e.g., CH2Cl2, CHCl3). Run at lower temperatures (e.g., 0 °C to RT). optimize_conditions->solvent_temp_options optimize_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-bromination (Formation of Di- or Tri-brominated Products)

The formation of multiple brominated species is a common side reaction, especially with activated indazole systems.[5]

Root Cause Analysis & Corrective Actions:

  • Stoichiometry of the Brominating Agent: This is the most critical factor. Using more than one equivalent of the brominating agent will expectedly lead to multiple substitutions. For instance, using two equivalents of NBS can lead to 5,7-dibromination.[4]

    • Solution: Carefully control the stoichiometry. Begin with 1.0-1.1 equivalents of the brominating agent for mono-bromination.

  • High Reactivity of the Substrate/Reagent: As mentioned, Br2 is highly reactive and can easily lead to over-bromination.

    • Solution: Switch to NBS or DBDMH for a more controlled reaction.[5][8]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy to overcome the activation barrier for a second or third bromination.

    • Solution: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed and the desired mono-brominated product is formed, quench the reaction immediately. Consider running the reaction at a lower temperature to slow down the rate of the second bromination.

Issue 3: Low Yield or No Reaction

Sometimes, the reaction fails to proceed to completion, leaving a significant amount of starting material.

Root Cause Analysis & Corrective Actions:

  • Deactivated Indazole Ring: Strong electron-withdrawing groups can significantly decrease the nucleophilicity of the indazole ring, making electrophilic substitution difficult.[4]

    • Solution: Increase the reaction temperature or use a more reactive brominating system. For example, if NBS in acetonitrile at room temperature is not working, you might consider switching to Br2 in DMF or increasing the temperature.[6] Microwave irradiation can also be effective in driving reactions of deactivated substrates.[4]

  • Poor Solubility: If the indazole starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which the starting material is fully soluble. Common solvents for indazole bromination include DMF, acetonitrile, CH2Cl2, and ethanol.[6][10]

  • Insufficient Activation of Brominating Agent: Some bromination reactions require an acid or a radical initiator.

    • Solution: While many indazole brominations with NBS do not require an initiator, for less reactive systems, the addition of a catalytic amount of a radical initiator (like AIBN) or performing the reaction under photo-irradiation has been reported for other systems and could be explored cautiously. However, for electrophilic bromination, ensuring the medium allows for the polarization of the Br-X bond is key.

Frequently Asked Questions (FAQs)

Q1: What is the "default" set of conditions I should try first for a new indazole?

A1: A reliable starting point for the mono-bromination of an unknown indazole is to use 1.1 equivalents of N-Bromosuccinimide (NBS) in acetonitrile (MeCN) or dichloromethane (CH2Cl2) at room temperature . This combination offers a good balance of reactivity and control, minimizing the risk of over-bromination. Monitor the reaction by TLC or LCMS and expect a reaction time of a few hours.

Q2: How can I selectively brominate the C3 position?

A2: The C3 position is often the most nucleophilic carbon. Conditions that favor kinetic control will often yield the C3-bromoindazole. Using reagents like DBDMH with ultrasound irradiation in ethanol has been shown to be a rapid and highly selective method for C3 bromination.[2][8][9] Alternatively, using NBS or Br2 in a polar aprotic solvent like DMF can also favor C3 substitution, particularly if other positions are deactivated.[6]

Q3: How do I favor bromination on the benzene ring (e.g., C5 or C7)?

A3: To favor substitution on the benzene portion, you often need to either block the C3 position or leverage directing groups.

  • Blocking Groups: While not a direct bromination, one strategy is to protect the N1 position and then use a directed metalation approach to functionalize a specific C-H bond.

  • Directing Groups: A more direct approach is to use a substituent that directs the bromination. As noted in a study by El Kazzouli et al., an amide group at the C4 position can effectively direct bromination exclusively to the C7 position using NBS.[4]

Q4: My indazole has an NH group. Do I need to protect it before bromination?

A4: Not always. Many bromination reactions are performed on NH-free indazoles without issue.[4] However, N-functionalization can be a competing pathway.[11] If you observe N-bromination or other side reactions related to the NH group, protection with a suitable group (e.g., SEM, Boc) might be necessary. This also allows for directed metalation strategies which can offer unambiguous regioselectivity.

Q5: Is this reaction an electrophilic aromatic substitution or a radical reaction?

A5: The bromination of the indazole ring with reagents like Br2 and NBS is generally considered an electrophilic aromatic substitution . The indazole acts as the nucleophile attacking an electrophilic bromine source (Br+). While NBS can be a source of radicals under UV light or with radical initiators, its reaction with electron-rich aromatics typically proceeds via an electrophilic pathway.[7] Indeed, mechanistic studies using radical scavengers have shown that some bromination pathways are not radical processes.[8]

Mechanism of Electrophilic Bromination at C3:

cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation & Aromatization Indazole Indazole SigmaComplex Sigma Complex (Wheland Intermediate) Indazole->SigmaComplex π-attack Br_delta Brδ+—Brδ- Br_delta->SigmaComplex SigmaComplex_2 Sigma Complex Product 3-Bromoindazole SigmaComplex_2->Product H+ abstraction Base Base: Base->Product

Caption: General mechanism for electrophilic bromination of indazole.

Experimental Protocols

Protocol 1: Selective C3-Bromination of 5-Nitro-1H-indazole[6]

This protocol is adapted from a patented procedure demonstrating high-yield C3 bromination on an electron-deficient indazole.

  • Preparation: Dissolve 5-nitro-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, prepare a solution of bromine (Br2) (1.05 equivalents) in DMF.

  • Reaction: Cool the indazole solution to 0-5 °C. Add the bromine solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to obtain 3-bromo-5-nitro-1H-indazole.

Protocol 2: Selective C7-Bromination of a 4-Amido-1H-indazole[4]

This method showcases the use of a directing group to achieve high regioselectivity for the C7 position.

  • Preparation: Dissolve the 4-amido-1H-indazole derivative (1 equivalent) in an appropriate solvent such as dichloromethane (CH2Cl2).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction may result in the precipitation of the product.

  • Monitoring: Monitor the reaction by TLC or LCMS.

  • Work-up: If a precipitate forms, isolate the product by simple filtration. If the product remains in solution, concentrate the solvent and purify by column chromatography.

Data Summary Table

Target PositionRecommended ReagentTypical SolventKey ConsiderationsReference
C3 DBDMHEthanolUltrasound irradiation significantly accelerates the reaction.[8][9]
C3 Br2 or NBSDMFGood for substrates with deactivating groups on the benzene ring.[6]
C5 / C7 NBSCH2Cl2, MeCNOften occurs with unsubstituted or activated indazoles; may yield mixtures.[4]
C7 (Selective) NBSCH2Cl2Requires a directing group at the C4 position (e.g., amide).[4]
Di-bromination NBS (≥2 equiv.)DMFStoichiometry is key; can produce 5,7-dibromo derivatives.[4]

References

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Method for preparing 5-bromoindole.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • 53857-57-1 (5-Bromoindazole) Manufacturers. Srini Chem. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). RSC Advances. [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. NIH - National Center for Biotechnology Information. [Link]

Sources

Indazole Synthesis Technical Support Center: Troubleshooting Incomplete Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, I've seen firsthand how the elegant complexity of indazole synthesis can present significant challenges, particularly in achieving complete reaction conversion. This guide is designed for researchers, scientists, and drug development professionals who are encountering hurdles in their synthetic routes.

Here, we will move beyond simple procedural lists. We will delve into the mechanistic reasoning behind common failures and provide logical, field-tested solutions. Our goal is to empower you with the knowledge to not only solve your immediate problem but also to anticipate and prevent future issues.

Part 1: General Troubleshooting Framework for Incomplete Reactions

Before diving into method-specific issues, it's crucial to have a systematic approach to diagnosing a stalled or incomplete reaction. Many reaction failures, regardless of the specific transformation, stem from a common set of root causes. The following workflow provides a logical diagnostic pathway.

G cluster_start Initial Observation cluster_analysis Diagnostic Phase cluster_action Corrective Actions start Reaction Stalled / Incomplete (Confirmed by TLC, LC-MS, or NMR) reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions reagents->conditions action_reagents Purify Starting Materials Use Fresh Reagents/Solvents Recalculate Stoichiometry reagents->action_reagents mechanism 3. Consider Mechanistic Barriers conditions->mechanism action_conditions Increase Temperature Extend Reaction Time Change Solvent Screen Catalysts/Additives conditions->action_conditions action_mechanism Identify Byproducts (NMR, MS) Consult Literature for Similar Substrates Modify Synthetic Route mechanism->action_mechanism

Caption: General diagnostic workflow for incomplete reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common questions encountered during indazole synthesis.

Category 1: Reagent and Starting Material Integrity

Question 1: My reaction hasn't started, or the conversion is extremely low after several hours. What is the first thing I should check?

Answer: The first and most critical step is to rigorously assess your starting materials and reagents. An otherwise perfect procedure will fail if the foundational components are compromised.

  • Expertise & Experience: In many syntheses, especially those involving sensitive functional groups or catalysts, the purity of reagents and solvents is paramount. For instance, many indazole syntheses require anhydrous conditions. Trace amounts of water can quench strong bases, hydrolyze sensitive intermediates, or deactivate catalysts.[1][2] Hydrazine, a common reagent, is notoriously hygroscopic and can also degrade over time.

  • Causality:

    • Starting Material Purity: Impurities in your starting material (e.g., an unreacted precursor from a previous step) can introduce competing side reactions or inhibit your catalyst. Always verify purity by NMR or melting point before starting.

    • Solvent Quality: Was your "anhydrous" solvent truly dry? Solvents from previously opened bottles, even those with septa, can absorb atmospheric moisture. It is best practice to use a freshly opened bottle or to dry and distill the solvent using standard laboratory techniques.

    • Reagent Potency: Reagents like hydrazine hydrate can vary in concentration. Catalysts, especially palladium complexes, can degrade with improper storage. If you suspect an issue, use a fresh bottle or a different lot of the reagent.

  • Self-Validating Protocol: Quick Reagent Check

    • TLC Analysis: Co-spot your starting material from the bottle with the starting material in your reaction mixture on a TLC plate. If they do not run identically, your starting material may have degraded in the reaction pot.

    • Control Reaction: Set up a small-scale, parallel reaction with a substrate known to work under these conditions. If this "positive control" reaction proceeds while your primary reaction fails, the issue is almost certainly with your specific starting material.

Question 2: I'm performing a reaction with hydrazine, and I'm seeing a complex mixture of products with very little indazole. What could be happening?

Answer: Hydrazine is a potent nucleophile but also a strong reducing agent, and its reactions can be complex. The formation of multiple products often points to side reactions like hydrazone and dimer formation.[3]

  • Expertise & Experience: When reacting carbonyl compounds (aldehydes or ketones) with hydrazine to form indazoles, the initial step is often the formation of a hydrazone intermediate.[4] If the subsequent cyclization is slow, this intermediate can undergo further reactions.

  • Causality:

    • Hydrazone Stability: The hydrazone might be too stable and resistant to cyclization under the current conditions. This can happen if the cyclization step has a high activation energy.

    • Dimerization/Oligomerization: Unreacted starting material or the hydrazone intermediate can sometimes react with itself or other species in the reaction mixture, leading to dimers or other byproducts.[3]

    • Reaction Conditions: The choice of solvent and temperature is critical. Some reactions require elevated temperatures to drive the cyclization to completion, while others might benefit from an acidic or basic catalyst to facilitate this step.[3] For example, using an acidic medium like acetic acid can often promote the cyclization of hydrazones.[3]

  • Troubleshooting Steps:

    • Isolate the Intermediate: If possible, try to isolate and characterize the major byproduct. If it is the hydrazone, you know the cyclization is the problematic step.

    • Modify Conditions: Consider increasing the reaction temperature or extending the reaction time.[5] Adding a catalytic amount of acid (like p-TsOH or acetic acid) can often facilitate the intramolecular cyclization.

    • Change the Hydrazine Source: In some cases, using hydrazine hydrochloride instead of hydrazine hydrate can provide a more acidic environment, favoring cyclization.[3]

Category 2: Method-Specific Troubleshooting

Question 3: My Davis-Beirut reaction is giving low yields, and I'm isolating a significant amount of the corresponding aldehyde or ketone. Why is the reaction stalling?

Answer: This is a classic symptom of a key intermediate being intercepted before it can cyclize. In the Davis-Beirut reaction, the crucial step is the N-N bond-forming heterocyclization of a nitroso imine intermediate. If this step is slow, water in the reaction medium can hydrolyze the imine bond.[1][2]

  • Mechanism Insight: The Davis-Beirut reaction relies on the formation of a highly reactive nitroso imine. The N-N bond formation must be faster than competing pathways, primarily the hydrolysis of the imine back to the aldehyde/ketone and the nitroso species.[1] This is particularly problematic with N-aryl imines, where the N-N bond formation can be relatively slow.[1][2]

G start o-Nitrobenzyl Amine + Aldehyde/Ketone intermediate Nitroso Imine Intermediate start->intermediate Base product 2H-Indazole (Desired Product) intermediate->product Fast N-N Cyclization (Successful Path) hydrolysis Aldehyde/Ketone (Hydrolysis Byproduct) intermediate->hydrolysis Slow N-N Cyclization + H₂O (Incomplete Reaction)

Caption: Competing pathways in the Davis-Beirut reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: The most critical factor is to minimize water. Dry your solvents rigorously. Use freshly activated molecular sieves in the reaction flask.

    • Base Selection: The choice of base is important. A base that is too strong or too weak can affect the rate of intermediate formation. Empirically screen bases like triethylamine, DBU, or potassium carbonate.

    • Temperature Control: While heating can sometimes push a reaction to completion, in this case, it might also accelerate the undesired hydrolysis. It may be beneficial to run the reaction at a lower temperature for a longer period.

Question 4: In my Cadogan-Sundberg synthesis, I'm observing a significant amount of deoxygenated starting material (the corresponding azobenzene) instead of the 2H-indazole. What is causing this?

Answer: The Cadogan-Sundberg reaction involves the reductive cyclization of an o-nitro-substituted aromatic compound, often an o-nitrobenzaldimine or an o-nitroazobenzene.[6] The formation of the deoxygenated but uncyclized starting material indicates that the reduction is occurring, but the subsequent N-N bond formation (cyclization) is failing.

  • Expertise & Experience: This issue often points to the choice of reducing agent or the reaction conditions not being optimal for the final cyclization step. Trivalent phosphorus reagents like triethyl phosphite or triphenylphosphine are commonly used. Their ability to effect both deoxygenation and cyclization can be highly substrate-dependent.

  • Causality:

    • Reductant Reactivity: The reductant might be efficiently removing the oxygen atoms from the nitro group but not effectively promoting the subsequent nitrene insertion or related cyclization pathway.

    • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the final ring-closing step.

    • Electronic Effects: Electron-withdrawing groups on the aromatic rings can deactivate the system towards the desired cyclization.

  • Troubleshooting Steps:

    • Screen Reducing Agents: If triethyl phosphite is failing, consider a more potent or different type of reducing agent. Phenylsilane in the presence of a suitable catalyst has been shown to be effective.[6]

    • Increase Temperature: The cyclization step often has a higher activation energy than the initial reduction. Increasing the reaction temperature (e.g., moving from refluxing toluene to xylene) can often drive the reaction to completion.

    • Catalyst Additives: Some variations of this reaction benefit from catalytic additives. While the classic Cadogan reaction is often uncatalyzed, modern methods may employ transition metal catalysts to facilitate the N-N bond formation.[6]

Part 3: Data Interpretation and Protocols
Table 1: Common Solvents and Their Properties in Indazole Synthesis
SolventBoiling Point (°C)Polarity (Dielectric Constant)NatureTypical Use Case & Rationale
Toluene1112.4Aprotic, NonpolarGood for reactions requiring moderate heat. Solubilizes many organic precursors.
Acetic Acid1186.2Protic, PolarOften used as both solvent and catalyst, especially in reactions involving hydrazones, as it can protonate intermediates to facilitate cyclization.[5]
DMF15336.7Aprotic, PolarHigh boiling point allows for forcing conditions. Its polarity can help solubilize more polar reagents and intermediates.
Ethanol7824.6Protic, PolarA common, relatively benign solvent for reactions with hydrazine hydrochloride.[3]
DMSO18946.7Aprotic, PolarVery high boiling point for difficult reactions. Can also act as an oxidant in some cases.[3]
Protocol 1: Standard TLC Monitoring for Reaction Completion

This protocol is a self-validating system to confirm if your starting material is consumed.

  • Plate Preparation: Use a silica gel TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Reference): Dissolve a small amount of your pure starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the origin. This is your 'SM' lane.

    • Lane 2 (Co-spot): Spot the starting material again in the middle of the origin line. Then, carefully take a small aliquot from your reaction mixture with a capillary tube and spot it directly on top of the starting material spot. This is the 'Co' lane.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the right side of the origin line. This is your 'Rxn' lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • Interpretation:

    • Incomplete Reaction: If the spot corresponding to your starting material is still clearly visible in the 'Rxn' lane, your reaction is incomplete.[5] The 'Co' spot will appear as a single, elongated spot, confirming the identity of the starting material in your reaction mixture.

    • Complete Reaction: If the starting material spot is absent in the 'Rxn' lane, and a new spot (your product) has appeared, the starting material has been consumed.

References
  • Zhu, J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2648-2661. Available at: [Link]

  • Zhu, J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed Central. Available at: [Link]

  • Gaikwad, S. P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Guan, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Lukin, K. A., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link]

Sources

Technical Support Center: Managing Over-bromination of Activated Indazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that controlling the reactivity of electron-rich heterocyclic systems can be a significant challenge. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address a common and often frustrating issue: the over-bromination of activated indazole rings.

The Challenge: Why Activated Indazoles Over-brominate

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Their functionalization is key to drug discovery, with bromination serving as a gateway to further modifications like cross-coupling reactions.[2]

The issue arises from the fundamental principles of electrophilic aromatic substitution (EAS). The indazole ring system is inherently electron-rich, making it highly nucleophilic.[3][4] When further activated by electron-donating groups (EDGs) such as amines, ethers, or alkyl groups, its reactivity is significantly enhanced. This high activation makes the ring susceptible to rapid, multiple additions of bromine, leading to a complex mixture of di-, tri-, or even poly-brominated products instead of the desired mono-brominated compound.[5][6]

The mechanism involves the π electrons of the indazole ring attacking an electrophilic bromine species (Br+), forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7][8] A base then removes a proton to restore aromaticity. In highly activated systems, the mono-brominated product can be even more reactive than the starting material, leading to a cascade of subsequent brominations.

EAS_Mechanism cluster_0 Step 1: Electrophilic Attack (Rate-Determining) cluster_1 Step 2: Deprotonation & Aromatization cluster_2 Problem: Over-bromination Cascade Indazole Activated Indazole Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Indazole->Sigma_Complex π electrons attack Br+ Br_plus Br+ Mono_Bromo Mono-brominated Indazole Sigma_Complex->Mono_Bromo -H+ H_plus H+ Di_Bromo Di-brominated Product Mono_Bromo->Di_Bromo + Br+ Poly_Bromo Poly-brominated Products Di_Bromo->Poly_Bromo + Br+

Caption: General mechanism of indazole over-bromination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question: My reaction is producing a mixture of di- and tri-brominated products. How can I favor mono-bromination?

Answer: This is the classic sign of an over-reactive system. The rate of the second and third brominations is competitive with the first. To gain control, you must moderate the reaction's reactivity.

Core Strategy: Reduce the effective concentration and reactivity of the electrophilic bromine.

  • Change Your Brominating Agent: Elemental bromine (Br₂) is highly reactive and often difficult to control.[1][9] Switch to a milder, solid-phase reagent like N-Bromosuccinimide (NBS). NBS is widely used for selective bromination of indazoles and can minimize over-bromination.[5] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][10][11]

  • Control Stoichiometry with Slow Addition: Instead of adding the brominating agent all at once, dissolve it and add it dropwise to the solution of your indazole using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the initial mono-bromination event. Aim for a stoichiometry of 1.0-1.05 equivalents of the brominating agent.[6]

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C (dry ice/acetone bath). Lowering the temperature decreases the reaction rate, providing a larger kinetic window to stop the reaction after the first substitution.[12]

Question: I'm observing poor regioselectivity with bromine adding at multiple positions. How can I direct the substitution to a specific carbon?

Answer: The inherent electronic properties of your substituted indazole dictate the preferred sites of electrophilic attack (typically C3, C5, or C7). When multiple positions are activated, mixtures are common.

Core Strategy: Alter the electronic landscape of the indazole ring, either temporarily or by changing reaction conditions.

  • Employ Protecting Groups: This is a powerful strategy for controlling regioselectivity. Protecting the nitrogen (N1 or N2) can fundamentally change the directing effects of the heterocyclic core. For example, an N-SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct lithiation and subsequent reaction at the C3 position.[13] While not a direct bromination, it achieves the same outcome with high selectivity. An acyl protecting group can temporarily deactivate the ring, reducing its overall reactivity and potentially improving selectivity.[14]

  • Leverage Solvent Effects: The choice of solvent can influence which position is favored. Polar aprotic solvents like DMF or acetonitrile (MeCN) are common for NBS brominations. More specialized solvents, such as hexafluoroisopropanol (HFIP), have been shown to promote high regioselectivity in the halogenation of various heterocycles.[15] It is worth screening a few solvents to find the optimal conditions for your specific substrate.

  • Consider Steric Hindrance: If your target position is sterically hindered, a bulkier brominating agent or the presence of bulky groups elsewhere on the molecule can disfavor that site. Conversely, you can add a bulky protecting group to block an overly reactive site, directing the bromination elsewhere.

Question: My starting material is consumed, but my TLC/LC-MS shows a complex mess of products, and I'm seeing degradation. What's happening?

Answer: Highly activated aromatic rings, especially those with strong electron-donating groups like free amines (-NH₂) or hydroxyls (-OH), can be susceptible to oxidation by the brominating agent.[16] This leads to decomposition and the formation of colored, often intractable byproducts.

Core Strategy: Protect sensitive functional groups and use the mildest possible conditions.

  • Protect Activating Groups: Before attempting bromination, protect any free amine or hydroxyl groups. Convert amines to amides or carbamates, and hydroxyls to ethers or esters. This moderates their activating effect and prevents oxidation.[16]

  • Use a Scrupulously Clean System: Ensure all glassware is clean and dry, and use high-purity, dry solvents. Trace impurities can sometimes catalyze decomposition pathways.[17]

  • Monitor the Reaction Closely: Check the reaction progress frequently (e.g., every 15-30 minutes) by TLC or LC-MS. As soon as a significant amount of the desired mono-brominated product has formed and before significant byproducts appear, quench the reaction.

troubleshooting_workflow Start What is your primary issue? P1 Over-bromination (Di/Poly Products) Start->P1 P2 Poor Regioselectivity (Mixture of Isomers) Start->P2 P3 Degradation (Complex Mixture) Start->P3 S1_Agent Switch to milder agent (NBS, DBDMH) P1->S1_Agent S1_Temp Lower reaction temperature (0 to -78 °C) P1->S1_Temp S1_Stoich Use slow addition & controlled stoichiometry P1->S1_Stoich S2_Protect Use N-protecting group to direct substitution P2->S2_Protect S2_Solvent Screen different solvents (e.g., HFIP) P2->S2_Solvent S3_Protect_FG Protect sensitive groups (-OH, -NH2) P3->S3_Protect_FG S3_Monitor Monitor closely and quench reaction early P3->S3_Monitor

Caption: Troubleshooting decision tree for indazole bromination.

Preventative Strategies & Optimization Protocols

Success often lies in careful planning. The following tables summarize key parameters and their impact on controlling indazole bromination.

Table 1: Comparison of Common Brominating Agents
Brominating AgentFormulaTypical Use CaseAdvantagesDisadvantages
Elemental Bromine Br₂General brominationInexpensive, powerfulHighly reactive, corrosive, volatile, low selectivity.[1][9]
N-Bromosuccinimide NBSSelective brominationSolid, easy to handle, milder, often more selective.[5][16]Can still cause over-bromination in highly active systems.
DBDMH C₅H₆Br₂N₂O₂C3-selective brominationSolid, good selectivity for C3, can be activated by ultrasound.[1][11]May require specific conditions (e.g., ultrasound) for optimal reactivity.[18]
Table 2: Effect of Reaction Parameters on Over-bromination
ParameterTo Decrease Over-brominationRationale
Temperature Decrease (e.g., to 0 °C)Slows the rate of all reaction steps, allowing for better temporal control.[12]
Concentration Decrease (use dilute solutions)Reduces the frequency of molecular collisions, disfavoring rapid subsequent reactions.
Rate of Addition Decrease (use syringe pump)Maintains a low concentration of the brominating agent, favoring mono-substitution.
Stoichiometry Use ~1.0 equivalent of brominating agentPrevents excess electrophile from being available for subsequent brominations.[6]

Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-bromination using NBS

This protocol is a good starting point for moderately activated indazoles.

  • Preparation: Dissolve the activated indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 equiv.) in the same solvent. Using a syringe pump, add the NBS solution to the cooled indazole solution over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The goal is to maximize the formation of the mono-brominated product while minimizing the appearance of the di-brominated spot.

  • Quenching: Once the reaction has reached the optimal point (or the starting material is consumed), quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.

  • Work-up: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated isomer.

Protocol 2: Regioselective Bromination via N-Protection Strategy

This illustrates the principle of using a protecting group to block unwanted reactivity and direct substitution.

protection_strategy Indazole Activated Indazole PG_Indazole N-Protected Indazole Indazole->PG_Indazole Step 1: Protect N-H Bromo_PG_Indazole Regioselective Bromination PG_Indazole->Bromo_PG_Indazole Step 2: Brominate at Target Site Final_Product Final Mono-bromo Product Bromo_PG_Indazole->Final_Product Step 3: Deprotect

Caption: Workflow for regioselective bromination using a protecting group.

  • Protection: Select and install a suitable N-protecting group (e.g., Boc, SEM, or an acyl group) on your starting indazole according to established literature procedures.[13] Purify the N-protected indazole.

  • Bromination: Subject the N-protected indazole to bromination conditions (e.g., using NBS as in Protocol 1). The protecting group will alter the electronic properties, leading to a different, often single, regioisomer.

  • Monitoring & Work-up: Follow the monitoring, quenching, and work-up steps as described in Protocol 1.

  • Deprotection: After purifying the brominated, N-protected intermediate, remove the protecting group using the appropriate deprotection conditions (e.g., acid for Boc/SEM, base for acyl).

  • Final Purification: Purify the final, deprotected mono-brominated indazole.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the progress of my bromination reaction? A1: Thin-Layer Chromatography (TLC) is the quickest and most common method for real-time monitoring. Use a solvent system that gives good separation between your starting material, the desired product, and potential di-brominated byproducts. For more precise, quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q2: How do I choose the right protecting group for my indazole? A2: The ideal protecting group should be easy to install, stable to the bromination conditions, and easy to remove without affecting the rest of the molecule. Acid-labile groups like Boc are common, while groups like SEM can be used specifically to direct metallation.[13] The choice depends heavily on the overall synthetic route and the other functional groups present.

Q3: Can computational models predict the most likely site of bromination? A3: Yes. Computational chemistry can be a valuable predictive tool. By calculating the electron density at various positions on the indazole ring (e.g., through mapping the electrostatic potential or analyzing frontier molecular orbitals), you can predict the most nucleophilic sites that are most susceptible to electrophilic attack.[5] This can help guide your experimental design and choice of strategy.

Q4: My bromination works, but the subsequent Suzuki coupling is sluggish. Why? A4: The electronic environment of the C-Br bond is critical for the oxidative addition step in cross-coupling reactions.[19] If the bromine has been installed at a particularly electron-rich position, or is sterically hindered, the oxidative addition to the palladium catalyst can be slow. You may need to screen different palladium catalysts, ligands, and reaction conditions to optimize the coupling step.

References

  • Zhu, J., & Meanwell, N. A. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(21), 8294–8297. [Link]

  • Reddy, T. J., et al. (2014). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 4(69), 36669-36673. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy. [Link]

  • LibreTexts Chemistry. (2020). Aromatic Electrophilic substitution. LibreTexts. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35825-35829. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4585-4589. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]

  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]

  • ResearchGate. (2022). The Bromination of 2H-indazoles. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Europe PMC. [Link]

  • University of Liverpool. (n.d.). Polyhalogenation. University of Liverpool. [Link]

  • Tlili, A., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 934-942. [Link]

  • Scott, T. G., & Snieckus, V. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(11), 3149-3165. [Link]

Sources

scale-up synthesis considerations for indazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the scale-up synthesis of indazole intermediates. The transition from laboratory-scale success to robust, large-scale production is fraught with challenges that are often non-linear and unpredictable.[1] This document moves beyond theoretical plans to address the practical, real-world issues encountered in pilot and manufacturing plants, focusing on causality, self-validating protocols, and authoritative guidance.

Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions and strategic considerations that form the bedrock of a successful scale-up campaign for indazole intermediates.

Q1: What are the primary physical and chemical challenges when scaling an indazole synthesis from the lab to a pilot plant?

A: Scaling up is not merely about using larger flasks; the fundamental physical environment changes dramatically. The most critical challenge is the shift in the surface-area-to-volume ratio. In a large reactor, this ratio is significantly lower, leading to:

  • Inefficient Heat Transfer: Exothermic reactions, common in indazole synthesis (e.g., nitrosation or sulfonylation), can create localized hot spots.[1][2] What was easily managed with an ice bath in the lab can become a serious safety hazard at scale, potentially leading to runaway reactions and the formation of thermal degradation impurities.[3]

  • Mixing Inhomogeneity: Achieving uniform mixing in a large vessel is far more difficult. This can lead to localized excesses of reagents, causing side reactions, impurity formation, and inconsistent reaction progress.

  • Altered Reaction Kinetics: The changes in heat and mass transfer can significantly affect reaction kinetics, sometimes favoring different reaction pathways than those observed at the bench.[1]

Chemically, you must also consider that subtle variations in raw material consistency (e.g., purity, particle size, water content) can have a magnified impact on the process at a larger scale.[1]

Q2: How does the tautomeric nature of the indazole ring (1H vs. 2H) complicate scale-up strategies, particularly in alkylation or acylation reactions?

A: The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[4][5] During reactions like N-alkylation or N-acylation, the deprotonated indazole anion can react at either the N1 or N2 position, leading to a mixture of regioisomers.

Controlling this regioselectivity is a paramount challenge during scale-up. Laboratory conditions that provide good selectivity may not translate directly due to the physical factors mentioned above. For instance, poor temperature control can shift the balance from a kinetically controlled product to a thermodynamically controlled one, altering the N1/N2 ratio.[2] A recent study on N1-alkylation highlighted that achieving high selectivity often relies on reaching thermodynamic equilibrium, which requires careful control of reaction time and temperature.

Q3: What are the most critical safety considerations for the large-scale synthesis of indazole intermediates?

A: Safety must be the primary consideration. Key hazards include:

  • Thermal Runaway: Many indazole syntheses involve highly exothermic steps.[3] A comprehensive thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before scaling up. This data helps in designing appropriate engineering controls, such as reactor cooling capacity and controlled addition profiles.

  • Hazardous Reagents: The use of reagents like sulfonyl chlorides, nitric acid, or hydrazine requires stringent handling protocols at scale.[2] For example, sulfonyl chlorides are moisture-sensitive and can release corrosive HCl gas.[2] Hydrazine is highly toxic and potentially explosive.

  • Gas Evolution: Reactions such as diazotization release significant volumes of nitrogen gas. The reactor and off-gas systems must be designed to handle the maximum potential gas evolution rate to prevent over-pressurization.

Q4: What analytical methods are indispensable for in-process control (IPC) and final product release during a scale-up campaign?

A: Robust analytical methods are the cornerstone of a validated process. You cannot control what you cannot measure.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction completion, consumption of starting materials, and the formation of key intermediates and impurities. Thin-Layer Chromatography (TLC) can be a quick qualitative check but is insufficient for quantitative decision-making at scale.

  • Final Product Release: For the final intermediate, a comprehensive set of analytical tests is required. This typically includes:

    • HPLC: To determine purity and quantify impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric identity (crucial for N1 vs. N2 distinction).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Residual Solvent Analysis: Usually by Gas Chromatography (GC) with a headspace autosampler.

    • Water Content: By Karl Fischer titration.

Troubleshooting Guide: From Theory to Practice

This guide addresses specific, common problems encountered during the scale-up of indazole syntheses in a practical Q&A format.

Problem 1: Reaction yield dropped significantly after scaling up.

Q: My N-alkylation of indazole worked perfectly on a 10g scale with a 90% yield. At 1kg, the yield has dropped to 50%, and the reaction seems to have stalled. What went wrong?

A: This is a classic scale-up issue often rooted in mixing and thermal control.

Causality & Troubleshooting Steps:

  • Ineffective Mixing: In a large reactor, the addition of a reagent (e.g., an alkyl halide) can create a localized high concentration before it is fully dispersed. This can lead to side reactions like dialkylation or degradation.

    • Solution: Slow down the addition rate of the limiting reagent. Use a subsurface addition tube to introduce the reagent directly into the most turbulent mixing zone (e.g., near the agitator blades). Evaluate if the agitator speed and design are sufficient for the vessel size and viscosity of the reaction mass.

  • Temperature Gradients: The exothermic heat of reaction may not be dissipating efficiently, creating hot spots where impurities form and reagents decompose. The reactor's external temperature reading may not reflect the true internal temperature.

    • Solution: Ensure the reactor's cooling jacket is operating at maximum efficiency. A semi-batch process (adding one reagent over time) is superior to a batch process (mixing all reagents at once) for managing exotherms.

  • Lower Effective Molarity: On a lab scale, reagents are often added neat or as highly concentrated solutions. At scale, for safety and handling reasons, reagents might be diluted in larger solvent volumes, lowering the effective concentration and slowing the reaction rate.

    • Solution: Re-evaluate the solvent volume. While safety is key, excessive dilution can be detrimental. Model the reaction kinetics to understand the impact of concentration.

Problem 2: Poor Regioselectivity (Incorrect N1/N2 Isomer Ratio).

Q: I am trying to synthesize an N1-substituted indazole, but at scale, I am getting a 1:1 mixture of N1 and N2 isomers, which is very difficult to separate. How can I improve the N1 selectivity?

A: Controlling the N1/N2 ratio is a delicate balance of thermodynamics and kinetics, heavily influenced by the choice of base, solvent, and temperature. The N1 isomer is generally the thermodynamically more stable product.[4]

Causality & Strategic Solutions:

  • Choice of Base and Counter-ion: The nature of the base and its resulting counter-ion can influence the site of alkylation.

    • Insight: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used. The potassium cation (K+) is less coordinating than smaller cations like Li+ or Na+, leaving the indazole anion more "naked" and reactive, which can sometimes favor the thermodynamic N1 product.

  • Solvent Effects: The solvent's polarity and ability to solvate the cation play a crucial role.

    • Insight: Polar aprotic solvents like DMF or DMSO can effectively solvate the cation, promoting the formation of the desired thermodynamic product. Less polar solvents like THF might favor the kinetic N2 product.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times typically favor the formation of the more stable thermodynamic product.

    • Insight: A reaction run at a lower temperature might yield the kinetically favored N2 isomer. Allowing the reaction to stir for a longer period at a moderate temperature (e.g., 40-60 °C) can allow the kinetic product to equilibrate to the more stable N1 isomer.[2]

Table 1: Comparative Conditions for Improving N1-Alkylation Selectivity

ParameterCondition Favoring Kinetic (N2) ProductCondition Favoring Thermodynamic (N1) ProductRationale
Temperature Low Temperature (-10 °C to 25 °C)Moderate to High Temperature (40 °C to 80 °C)Provides energy to overcome the activation barrier to the more stable product.[2]
Base Strong, sterically hindered bases (e.g., LDA)Less coordinating bases (e.g., K₂CO₃, KOtBu)The nature of the ion pair affects the nucleophilicity of each nitrogen atom.
Solvent Less Polar (e.g., THF, Dioxane)Polar Aprotic (e.g., DMF, DMSO)Better solvation of the counter-ion leaves the indazole anion freer to react.
Reaction Time ShortLongAllows for equilibration from the kinetic to the thermodynamic product.

Problem 3: Difficult Product Isolation and Purification.

Q: My indazole intermediate "oiled out" during the aqueous work-up and now refuses to crystallize. How can I achieve a solid, filterable product at scale?

A: "Oiling out" is a common and frustrating problem during scale-up, often caused by residual solvents, impurities acting as eutectic mixtures, or supersaturation issues.

Causality & Troubleshooting Protocol:

  • Identify the Cause:

    • Take a small sample of the oil. Add a few seed crystals of pure material if you have them. If it crystallizes, the issue is likely nucleation.

    • Analyze the oil by ¹H NMR or GC to check for high levels of residual solvent (e.g., DMF, DMSO) from the reaction. These high-boiling solvents can be difficult to remove and often inhibit crystallization.

  • Protocol: Breaking the Oil

    • Solvent Swap: If residual high-boiling solvents are present, perform a solvent distillation. Add a lower-boiling solvent in which your product is soluble (e.g., ethyl acetate, DCM) and distill off the high-boiler under reduced pressure.

    • Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, acetone). Slowly add an anti-solvent (a solvent in which your product is insoluble, e.g., water, heptane) with vigorous stirring until the solution becomes cloudy (the meta-stable zone).

    • Controlled Crystallization: Warm the cloudy solution slightly until it becomes clear again. Then, allow it to cool slowly and undisturbed. This slow cooling is critical for forming well-ordered, filterable crystals instead of an amorphous solid or oil. If available, seeding at this stage is highly recommended.

    • Solvent System Screening: If the above fails, a systematic crystallization solvent screen is necessary. Use a high-throughput screening kit or manually test various single and binary solvent systems.

Experimental Protocols & Visualization

Protocol: Scale-Up Considerations for a Generic N1-Alkylation of Indazole

This protocol outlines a typical procedure and highlights critical scale-up checkpoints.

Objective: To perform a selective N1-alkylation of 1H-indazole with an alkyl halide (R-X) on a 1 mole scale.

Materials:

  • 1H-Indazole (118.1 g, 1.0 mol)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (207.3 g, 1.5 mol)

  • Alkyl Halide (R-X) (1.1 mol)

  • N,N-Dimethylformamide (DMF) (1.2 L)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Water

Procedure:

  • Reactor Setup & Inerting (Scale-Up Checkpoint):

    • Charge the powdered K₂CO₃ into a clean, dry 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, condenser, and nitrogen inlet.

    • Senior Scientist Insight: Ensure the K₂CO₃ is finely powdered. Large granules will have poor surface area and lead to a sluggish, incomplete reaction. Always inert the vessel thoroughly with nitrogen; moisture can deactivate the base and affect selectivity.

  • Reagent Charging and Slurry Formation:

    • Add the DMF (1.2 L) to the reactor. Begin agitation to create a mobile slurry.

    • Charge the 1H-indazole (118.1 g).

    • Senior Scientist Insight: The order of addition is critical. Preparing the base slurry first before adding the indazole ensures that deprotonation begins immediately and uniformly.

  • Controlled Addition of Alkylating Agent (Scale-Up Checkpoint):

    • Heat the reactor contents to 60 °C.

    • Using an addition funnel or a metering pump, add the alkyl halide (R-X) dropwise over 1-2 hours.

    • Senior Scientist Insight: This is the most critical step for thermal and quality control. A slow, controlled addition prevents a sudden exotherm and minimizes the formation of dialkylated impurities. Monitor the internal temperature closely; it should not rise more than 2-3 °C above the setpoint during the addition.

  • Reaction Monitoring (Scale-Up Checkpoint):

    • Hold the reaction at 60 °C for 4-6 hours after the addition is complete.

    • Take an in-process control (IPC) sample every 2 hours. Quench a small aliquot with water, extract with ethyl acetate, and analyze by HPLC to monitor the disappearance of the starting indazole.

    • Senior Scientist Insight: Do not rely on time alone. The reaction is complete when the starting material is <1% by HPLC area. This ensures batch-to-batch consistency.

  • Work-up and Isolation (Scale-Up Checkpoint):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into 5 L of ice-cold water with vigorous stirring.

    • Senior Scientist Insight: This "drown-out" step can be exothermic and must be done cautiously. The goal is to precipitate the product while keeping inorganic salts dissolved. If the product is an oil, refer to the troubleshooting guide above.

    • Stir the resulting slurry for 1 hour to allow for complete precipitation.

    • Isolate the solid product by filtration, wash the filter cake with water (2 x 500 mL) to remove residual DMF and salts.

    • Dry the product in a vacuum oven at 50 °C until constant weight is achieved.

Visualizing Workflows

A clear logical diagram is essential for troubleshooting and process design.

Troubleshooting_Workflow Start Scale-Up Fails (Low Yield, High Impurity) Check_Physical Analyze Physical Parameters Start->Check_Physical Check_Chemical Analyze Chemical Parameters Start->Check_Chemical Mixing Is mixing efficient? (CFD model, visual inspection) Check_Physical->Mixing Heat_Transfer Is heat transfer adequate? (Calorimetry data, temp logs) Check_Physical->Heat_Transfer Raw_Materials Are raw materials consistent? (CoA, re-analysis) Check_Chemical->Raw_Materials Stoichiometry Is stoichiometry correct? (Dosing accuracy) Check_Chemical->Stoichiometry Selectivity Is regioselectivity the issue? (Impurity profile) Check_Chemical->Selectivity Optimize_Mixing Improve Agitation Slow Reagent Addition Mixing->Optimize_Mixing No Success Process Optimized Mixing->Success Yes Optimize_Thermal Improve Cooling Use Semi-Batch Process Heat_Transfer->Optimize_Thermal No Heat_Transfer->Success Yes Optimize_Materials Qualify New Batches Test for Impurities Raw_Materials->Optimize_Materials No Raw_Materials->Success Yes Optimize_Chemical Re-screen Base/Solvent/Temp Selectivity->Optimize_Chemical Yes Optimize_Mixing->Success Optimize_Thermal->Success Optimize_Materials->Success Optimize_Chemical->Success

Caption: Troubleshooting workflow for a failed indazole synthesis scale-up.

Selectivity_Control Start Goal: Control N1/N2 Selectivity Desired_Product Which isomer is desired? (N1 or N2) Start->Desired_Product N1_Product N1 (Thermodynamic) Desired_Product->N1_Product N1 N2_Product N2 (Kinetic) Desired_Product->N2_Product N2 N1_Strategy Promote Thermodynamic Control: - Higher Temperature - Longer Reaction Time - Polar Aprotic Solvent (DMF) - K+ or Cs+ base N1_Product->N1_Strategy N2_Strategy Promote Kinetic Control: - Low Temperature - Short Reaction Time - Less Polar Solvent (THF) - Hindered Base (LDA) N2_Product->N2_Strategy Implement Implement & Monitor by HPLC N1_Strategy->Implement N2_Strategy->Implement Result Achieved >95:5 Selectivity? Implement->Result Success Process Locked Result->Success Yes Failure Re-evaluate & Re-screen Result->Failure No Failure->Start

Caption: Decision-making process for controlling N1 vs. N2 regioselectivity.

References

  • BenchChem Technical Support. (n.d.). Challenges in scaling up the production of 1H-Indazole-7-sulfonamide.
  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Developing Medicines. (n.d.). Scale-Up → Challenges within Scale-Up.
  • Premier Lab Supply. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • NIH SEED Office. (n.d.). Manufacturing Scale-Up of Drugs and Biologics.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison and characterization of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer a comparative analysis against structurally similar analogs, complete with detailed experimental protocols and expert insights into the rationale behind the analytical methodologies.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate and its analogs are key intermediates in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The specific substitution pattern of a bromine atom at the 5-position and a methoxy group at the 6-position offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The bromine atom, for instance, provides a reactive handle for further synthetic modifications through cross-coupling reactions.

This guide will provide a comprehensive characterization of the title compound and compare it with two relevant alternatives: Methyl 5-chloro-6-methoxy-1H-indazole-3-carboxylate and Methyl 6-methoxy-1H-indazole-3-carboxylate . This comparison will highlight the influence of the 5-position halogen on the molecule's physicochemical and spectroscopic properties.

Physicochemical Characterization

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical for its development and formulation. Here, we compare the key physicochemical parameters of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate with its chloro and unsubstituted analogs.

PropertyMethyl 5-bromo-6-methoxy-1H-indazole-3-carboxylateMethyl 5-chloro-6-methoxy-1H-indazole-3-carboxylate (Predicted)Methyl 6-methoxy-1H-indazole-3-carboxylate (Predicted)
Molecular Formula C₁₀H₉BrN₂O₃C₁₀H₉ClN₂O₃C₁₀H₁₀N₂O₃
Molecular Weight 285.10 g/mol 240.65 g/mol 206.20 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Sparingly soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.Expected to have similar solubility to the bromo-derivative.Expected to have slightly higher solubility in polar solvents compared to the halogenated analogs.
Appearance Expected to be a white to off-white crystalline solid.Expected to be a white to off-white crystalline solid.Expected to be a white to off-white crystalline solid.

Expert Insight: The introduction of a halogen at the 5-position is expected to decrease the solubility in polar solvents compared to the non-halogenated analog due to an increase in molecular weight and hydrophobicity. The melting point is anticipated to be influenced by the crystal packing, which is affected by the size and nature of the halogen.

Synthesis and Purification

The synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate typically involves a multi-step process. A general and efficient method is the esterification of the corresponding carboxylic acid.

Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Esterification

Materials:

  • 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Suspend 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Trustworthiness: This protocol is a standard and reliable method for the esterification of carboxylic acids. The acid-base work-up is crucial for removing the acid catalyst and any unreacted starting material, ensuring a purer final product. The choice of purification method depends on the purity of the crude product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HN-H (indazole)
~7.8 - 8.0s1HH-4
~7.4 - 7.6s1HH-7
~3.9 - 4.1s3HOCH₃ (methoxy)
~3.8 - 4.0s3HOCH₃ (ester)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (ester)
~150 - 155C-6
~140 - 145C-7a
~130 - 135C-3
~120 - 125C-3a
~115 - 120C-5
~110 - 115C-4
~95 - 100C-7
~55 - 60OCH₃ (methoxy)
~50 - 55OCH₃ (ester)

Expert Insight: The chemical shifts are predicted based on the analysis of structurally similar indazole derivatives. The electron-donating methoxy group at C-6 is expected to shield the aromatic protons and carbons, causing upfield shifts compared to the unsubstituted analog. The bromine atom at C-5 will have a more complex effect, including deshielding of adjacent protons and carbons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 284 and 286 (in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Ions:

    • [M - OCH₃]⁺: Loss of the methoxy group from the ester.

    • [M - COOCH₃]⁺: Loss of the carbomethoxy group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (ATR) Spectral Data:

Wavenumber (cm⁻¹)Functional Group
~3300 - 3100N-H stretching (indazole)
~3000 - 2850C-H stretching (aromatic and aliphatic)
~1720 - 1700C=O stretching (ester)
~1620 - 1580C=C stretching (aromatic ring)
~1250 - 1200C-O stretching (ester and ether)
~800 - 750C-H bending (out-of-plane, aromatic)
~600 - 550C-Br stretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a small amount of the powdered sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Analysis with Alternatives

The characterization data of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate can be better understood when compared with its analogs.

Spectroscopic Comparison Workflow

SpectroscopicComparison cluster_0 Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate cluster_1 Methyl 5-chloro-6-methoxy-1H-indazole-3-carboxylate cluster_2 Methyl 6-methoxy-1H-indazole-3-carboxylate A ¹H & ¹³C NMR D ¹H & ¹³C NMR A->D Compare Halogen Effect G ¹H & ¹³C NMR A->G Compare Substitution Effect B Mass Spec E Mass Spec B->E Compare Isotopic Pattern H Mass Spec B->H Compare Molecular Weight C IR Spec F IR Spec C->F Compare C-X Stretch I IR Spec C->I Compare Fingerprint Region

Caption: Comparative analysis of spectroscopic data.

Key Differentiating Features:

  • ¹H NMR: The chemical shifts of the aromatic protons will differ based on the electronic effects of the substituent at the 5-position (Br vs. Cl vs. H). The chloro-substituted analog is expected to show slightly different chemical shifts compared to the bromo-analog due to the difference in electronegativity. The unsubstituted analog will lack a signal in the region corresponding to the H-5 proton.

  • Mass Spectrometry: The most significant difference will be in the molecular ion peaks. The bromo-compound will exhibit a characteristic M⁺ and M+2 pattern with a ~1:1 intensity ratio. The chloro-compound will show an M⁺ and M+2 pattern with a ~3:1 intensity ratio. The unsubstituted analog will have a single molecular ion peak.

  • IR Spectroscopy: The C-Br stretching frequency is typically observed at a lower wavenumber than the C-Cl stretch. The fingerprint region of the spectra will also show variations, providing a unique identifier for each compound.

Conclusion

This guide provides a comprehensive framework for the characterization of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate. By combining detailed experimental protocols with a comparative analysis against relevant analogs, researchers can gain a deeper understanding of this important synthetic intermediate. The provided spectroscopic data, though predictive for the title compound, is based on sound chemical principles and data from closely related structures, offering a reliable starting point for experimental verification. The methodologies outlined herein are robust and widely applicable for the characterization of novel heterocyclic compounds in a drug discovery and development setting.

References

  • G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018). Retrieved from [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021). Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Structure in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Inhibitory Activity of Indazole Analogs

In the landscape of oncology and inflammation research, protein kinases stand out as critical signaling nodes and high-value therapeutic targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and angiogenesis. The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a foundational component of numerous successful and clinical-stage inhibitors.

This guide provides a comparative analysis of different indazole analogs based on their kinase inhibitory activity. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting quantitative data, and provide detailed experimental protocols for assessing their activity. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating this important class of kinase inhibitors.

Understanding the Indazole Advantage: Key Structural Classes

The versatility of the indazole scaffold allows for substitutions at multiple positions, leading to diverse classes of kinase inhibitors with distinct target profiles. Much of the development has focused on creating ATP-competitive inhibitors that target the highly conserved ATP-binding site. Commercially available anticancer drugs such as Axitinib, Pazopanib, and Linifanib feature the indazole core, underscoring its clinical significance[1]. The primary targets for these analogs span both tyrosine kinases and serine/threonine kinases, including those crucial for angiogenesis and cell cycle progression[1][2].

Two of the most clinically relevant kinase families targeted by indazole analogs are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Aurora kinases.

  • VEGFR-Targeted Indazole Analogs: These inhibitors are primarily designed to halt angiogenesis, a critical process for tumor growth and metastasis. By blocking the signaling cascade initiated by VEGF, these drugs can starve tumors of their blood supply. Pazopanib and Axitinib are prominent examples that exhibit potent, low nanomolar inhibition of VEGFRs.

  • Aurora Kinase-Targeted Indazole Analogs: Aurora kinases are essential for regulating mitosis. Their overexpression in cancer cells leads to chromosomal instability and aneuploidy. Indazole-based inhibitors targeting Aurora A and B can induce cell cycle arrest and apoptosis, making them a promising cancer therapeutic strategy.

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. It is crucial to note that IC50 values can vary between studies due to differences in assay conditions, such as ATP concentration and the specific recombinant enzyme or peptide substrate used. The following tables summarize the IC50 values for key indazole analogs and other established inhibitors against VEGFR and Aurora kinases.

Table 1: Inhibitory Activity of Indazole Analogs against VEGFR Family Kinases
CompoundTarget KinaseIC50 (nM)Key Structural Features / ClassReference
Pazopanib VEGFR-110Indazole-pyrimidine[3]
VEGFR-230[3][4]
VEGFR-347[3]
PDGFR-α71[3]
PDGFR-β84[4]
c-Kit74[3][4]
Axitinib VEGFR-10.1Indazole-sulfonamide[5][6]
VEGFR-20.2[5][6]
VEGFR-30.1-0.3[5][6]
PDGFR-β1.6[5]
c-Kit1.7[5]
Compound 30 VEGFR-21.24Novel Indazole Derivative[7]
Table 2: Inhibitory Activity of Indazole Analogs against Aurora Kinases
CompoundTarget KinaseIC50 (nM)Key Structural Features / ClassReference
Indazole Derivative 17 Aurora A26Indazole Scaffold
Aurora B15
Indazole Derivative 30 Aurora A85Aurora A Selective[8]
Danusertib (PHA-739358) Aurora A13Pan-Aurora Inhibitor[1]
Aurora B79[1]
Aurora C61[1]
Alisertib (MLN8237) Aurora A1.2Established Aurora A Inhibitor
Barasertib (AZD1152) Aurora B0.37Established Aurora B Inhibitor

Structure-Activity Relationship (SAR) and Mechanistic Insights

The potency and selectivity of indazole analogs are dictated by the specific chemical groups attached to the core scaffold. Through intensive optimization, researchers can tune these properties to achieve desired biological effects.

For VEGFR inhibitors like Pazopanib and Axitinib, the indazole core typically acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The substituents are then designed to occupy adjacent hydrophobic pockets, enhancing affinity and selectivity. For instance, the sulfonamide moiety in Axitinib is a key functionality for its potent enzymatic inhibition[9].

In the case of Aurora kinase inhibitors , isoform selectivity can be engineered through strategic substitutions that exploit subtle differences in the ATP-binding pockets of Aurora A and Aurora B. For example, in one study, novel indazole derivatives were designed where specific substituents could target residues like Arg220 and Thr217, which differ between the isoforms, thereby conferring selectivity[8]. Compound 30 from this study emerged as an Aurora A-selective inhibitor, while compound 21 was selective for Aurora B[8]. This demonstrates how computational modeling and knowledge-based design can rationally guide the synthesis of analogs with specific profiles[8].

Key Signaling Pathways

To appreciate the therapeutic impact of these inhibitors, it is essential to understand the signaling pathways they disrupt.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) on endothelial cells triggers receptor dimerization and autophosphorylation. This activates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis[10][11]. Indazole analogs like Pazopanib and Axitinib block the initial autophosphorylation step, effectively shutting down this entire pro-angiogenic program.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Dimer PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR Binds Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits Autophosphorylation

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole analogs.

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are central regulators of cell division. Aurora A is typically associated with centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for proper chromosome-microtubule attachments and the spindle assembly checkpoint[12][13][14]. Inhibition of Aurora A can lead to monopolar spindles, while inhibition of Aurora B disrupts chromosome alignment and cytokinesis, both of which can trigger apoptosis in cancer cells[12][14].

Aurora_Signaling cluster_prophase Prophase / Prometaphase cluster_metaphase Metaphase / Anaphase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle SAC Spindle Assembly Checkpoint (SAC) AuroraB Aurora B (CPC) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis Kinetochore->SAC Apoptosis Mitotic Arrest & Apoptosis SAC->Apoptosis Failure leads to Cytokinesis->Apoptosis Failure leads to InhibitorA Indazole Analog (Aurora A selective) InhibitorA->AuroraA InhibitorB Indazole Analog (Aurora B selective) InhibitorB->AuroraB

Caption: Role of Aurora A and B in mitosis and outcomes of their inhibition.

Experimental Protocol: Determining Inhibitor Potency

A robust and reproducible in vitro kinase assay is fundamental to characterizing and comparing new inhibitors. The ADP-Glo™ Kinase Assay is a widely used luminescent method that measures the amount of ADP produced in a kinase reaction, providing a sensitive measure of kinase activity.

Workflow: ADP-Glo™ Kinase Assay for IC50 Determination

The workflow involves a kinase reaction followed by two subsequent steps to quantify the ADP produced. The luminescence generated is inversely proportional to the activity of the kinase inhibitor.

ADP_Glo_Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (e.g., 60 min at RT) A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate (e.g., 40 min at RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate (e.g., 30-60 min at RT) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Plot % Inhibition vs. [Inhibitor], fit curve to determine IC50) G->H

Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology

This protocol is a generalized procedure for determining the IC50 of an indazole analog against a target kinase using the ADP-Glo™ assay in a 384-well plate format.

Causality Behind Choices:

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, a much higher concentration of a competitive inhibitor will be needed to see an effect, leading to an artificially high IC50.

  • Serial Dilution: A 3-fold or 10-fold serial dilution series is used to test the inhibitor over a wide concentration range, which is essential for generating a complete dose-response curve and accurately calculating the IC50 value.

  • Two-Step Luminescence: The two-step process is critical for sensitivity[15][16]. The first reagent stops the reaction and eliminates unused ATP, which would otherwise create a high background signal. The second reagent specifically converts the product (ADP) back into ATP for a luciferase-based light-producing reaction, ensuring the signal is directly proportional to the enzymatic activity during the initial reaction[15][16][17].

Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole analog in DMSO. For example, start with a 10 mM stock and dilute down. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup (5 µL per well):

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate buffer solution containing the target kinase and its specific peptide substrate.

    • Add 0.5 µL of the serially diluted indazole analog or DMSO (for "no inhibitor" and "no enzyme" controls).

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution. The final ATP concentration should be at its apparent Km for the kinase.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP[18].

    • Mix the plate and incubate at room temperature for 40 minutes[18].

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal[18].

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Perspectives

Indazole and its analogs represent a remarkably successful scaffold for the development of potent and selective kinase inhibitors. The clinical success of drugs like Pazopanib and Axitinib validates this chemical class as a cornerstone of targeted cancer therapy. The comparative data clearly show that subtle modifications to the indazole core can profoundly influence potency and selectivity, enabling the specific targeting of kinases like VEGFRs for anti-angiogenic therapy or Aurora kinases for anti-mitotic strategies.

Future research will likely focus on developing next-generation indazole analogs with improved selectivity profiles to minimize off-target toxicities. Furthermore, the application of this scaffold is expanding beyond oncology to other areas where kinase dysregulation is implicated, such as inflammatory and autoimmune diseases. As our understanding of kinase biology deepens, the rational, structure-based design of novel indazole inhibitors will undoubtedly continue to yield promising new therapeutic agents.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Source Not Available.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. British Journal of Cancer. Available at: [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available at: [Link]

  • VEGF Signaling Pathway. ClinPGx. Available at: [Link]

  • VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. Molecules. Available at: [Link]

  • ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

  • Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Recent Results in Cancer Research. Available at: [Link]

  • Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. Available at: [Link]

  • Schematic representation of how the VEGF-A signaling pathway is linked... ResearchGate. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Panel profiling of kinase inhibitors approved for clinical use. ResearchGate. Available at: [Link]

  • Discovery of indazole derivatives 17-19 as VEGFRi nhibitors. ResearchGate. Available at: [Link]

  • Aurora A Protein Kinase: To the Centrosome and Beyond. International Journal of Molecular Sciences. Available at: [Link]

  • VEGF signaling pathway. Proteopedia. Available at: [Link]

  • ADP Glo Protocol. Source Not Available.
  • Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. Available at: [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics. Available at: [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Pharmacology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.